2-(Methyl-d3)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trideuteriomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGKYWNOKOFNN-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methyl-d3)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-(Methyl-d3)phenol. This deuterated analog of o-cresol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The introduction of deuterium at the methyl group can significantly alter the metabolic fate of the molecule, offering a powerful method for investigating drug metabolism pathways.
Synthesis Methodology
A reliable and efficient method for the synthesis of this compound is proposed via a two-step sequence involving the protection of a commercially available starting material, followed by a Williamson ether synthesis with a deuterated methylating agent, and subsequent deprotection.
Experimental Protocol
Step 1: Protection of 2-Hydroxyphenol (Catechol)
-
To a solution of catechol (1.0 eq) in dry acetone, add potassium carbonate (2.5 eq).
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
The reaction mixture is stirred at reflux for 24 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude mono-benzylated product, which is purified by column chromatography.
Step 2: Williamson Ether Synthesis with Methyl-d3 Iodide
-
To a solution of the mono-protected catechol (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Methyl-d3 iodide (1.5 eq) is added dropwise to the reaction mixture at 0 °C.[1][2]
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of ice-cold water.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude deuterated intermediate.
Step 3: Deprotection to Yield this compound
-
The crude deuterated intermediate is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
-
The product is purified by column chromatography on silica gel.
Characterization Data
The structural confirmation and purity of the synthesized this compound would be determined using a combination of spectroscopic techniques. The expected data are summarized below, based on the known data for the non-deuterated analog, 2-methylphenol.[3][4][5]
Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | The spectrum will show complex multiplets in the aromatic region (δ 6.7-7.2 ppm) corresponding to the four protons on the phenyl ring. The characteristic singlet for the methyl group protons will be absent. |
| ¹³C NMR | The spectrum will show six signals corresponding to the aromatic carbons and one signal for the deuterated methyl carbon. The signal for the C-D₃ group is expected to appear as a multiplet due to carbon-deuterium coupling. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 111.16. Key Fragments: m/z = 93 (loss of D₂O), m/z = 78 (loss of CD₃ and CO). |
| IR Spectroscopy | O-H stretch: ~3300-3500 cm⁻¹ (broad), Aromatic C-H stretch: ~3000-3100 cm⁻¹, C-O stretch: ~1215 cm⁻¹, C-D stretch: ~2100-2250 cm⁻¹. |
Visualized Experimental Workflow and Logic
To further clarify the proposed synthesis and characterization process, the following diagrams have been generated using Graphviz.
Caption: Proposed synthetic workflow for this compound.
References
Deuterated o-Cresol: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterated ortho-cresol (o-cresol), a valuable tool in modern research and development. This document details its physicochemical properties, key applications, and comprehensive experimental protocols for its use as an internal standard in mass spectrometry, a tracer in metabolic studies, and a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Deuterated o-Cresol
Deuterated o-cresol is a stable isotope-labeled (SIL) form of 2-methylphenol, where one or more hydrogen atoms have been replaced by deuterium atoms. The most common commercially available forms are o-cresol-d7 and o-cresol-d8. This isotopic substitution makes it an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.[1][2] Furthermore, its use as a metabolic tracer allows for the investigation of metabolic pathways and the biotransformation of toluene and other related compounds.[1]
Physicochemical Properties
The physical and chemical properties of deuterated o-cresol are very similar to those of its non-deuterated analog. The primary difference is the molecular weight, which is increased by the mass of the deuterium atoms. This section provides a summary of the key physicochemical properties of o-cresol and its deuterated isotopologues.
| Property | o-Cresol | o-Cresol-d7 | o-Cresol-d8 |
| Molecular Formula | C₇H₈O | C₇HD₇O | C₇D₈O |
| Molecular Weight | 108.14 g/mol | 115.18 g/mol | 116.19 g/mol |
| CAS Number | 95-48-7 | 202325-50-6 | 203645-65-2 |
| Appearance | Colorless to light beige solid or liquid | Colorless to light beige oil to low-melting solid | Solid |
| Melting Point | 30-31 °C | 32-33 °C | 32-34 °C |
| Boiling Point | 191 °C | Not explicitly available, expected to be similar to o-cresol | 191 °C |
| Density | 1.05 g/cm³ (at 20 °C) | Not explicitly available, expected to be slightly higher than o-cresol | 1.126 g/mL (at 25 °C) |
| Solubility | Soluble in chloroform, DMSO, methanol | Soluble in chloroform (slightly), DMSO (slightly), methanol (slightly) | Not explicitly available, expected to be similar to o-cresol-d7 |
| Isotopic Purity | N/A | Typically ≥98 atom % D | Typically ≥98 atom % D |
Core Research Applications and Methodologies
Deuterated o-cresol is a versatile tool with several key applications in research, primarily centered around its use as an internal standard for precise quantification and as a tracer for metabolic studies.
Internal Standard for Quantitative Mass Spectrometry
The most common application of deuterated o-cresol is as an internal standard (IS) in quantitative mass spectrometry assays.[1][2] The nearly identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.
The use of a deuterated internal standard like o-cresol-d7 or o-cresol-d8 offers significant advantages over non-deuterated (structural analogue) internal standards.
| Feature | Deuterated Internal Standard (e.g., o-Cresol-d7) | Non-Deuterated Internal Standard (Structural Analogue) |
| Co-elution | Co-elutes with the analyte, ensuring both experience the same matrix effects. | May have different retention times, leading to differential matrix effects. |
| Ionization Efficiency | Nearly identical to the analyte, providing accurate correction for ion suppression or enhancement. | Can have significantly different ionization efficiency, leading to inaccurate quantification. |
| Extraction Recovery | Similar extraction recovery to the analyte. | Extraction recovery can differ from the analyte. |
| Accuracy and Precision | Significantly improves assay accuracy and precision. | May lead to less accurate and precise results, especially in complex matrices. |
This protocol describes the quantification of o-cresol in human urine, a biomarker for toluene exposure, using deuterated o-cresol as an internal standard.
Materials:
-
Urine sample
-
o-Cresol-d7 (Internal Standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
tert-Butyl methyl ether (MTBE)
-
Benzene
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous sodium sulfate
-
GC-MS system with an electron capture detector (ECD)
Procedure:
-
Sample Preparation: To 1 mL of urine, add 10 µL of o-cresol-d7 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer and 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C overnight to hydrolyze cresol glucuronides and sulfates.
-
Liquid-Liquid Extraction: After cooling, extract the sample with 5 mL of MTBE by vortexing for 5 minutes. Centrifuge to separate the phases.
-
Solvent Exchange: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of benzene.
-
Derivatization: Add 20 µL of HFBA and heat at 60°C for 30 minutes to form the heptafluorobutyrate esters of the cresols.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The temperature program should be optimized to achieve chromatographic separation of the cresol isomers and their deuterated analogs.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized o-cresol and o-cresol-d7.
-
-
Quantification: Create a calibration curve by analyzing standards containing known concentrations of o-cresol and a fixed concentration of o-cresol-d7. The concentration of o-cresol in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for the quantification of urinary o-cresol using GC-MS.
Metabolic Tracer for Toluene Biotransformation
Deuterated o-cresol and its precursor, deuterated toluene, can be used to trace the metabolic fate of toluene in biological systems. Toluene is metabolized in the liver primarily by cytochrome P450 enzymes to benzyl alcohol, which is further oxidized to benzoic acid and excreted as hippuric acid. A minor pathway involves the aromatic hydroxylation of toluene to form cresols, with o-cresol being a significant metabolite. By administering deuterated toluene and monitoring the appearance of deuterated o-cresol and its conjugates, researchers can study the kinetics and pathways of toluene metabolism.
Caption: Metabolic pathway of toluene to o-cresol.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
While deuterated solvents are commonly used in NMR to avoid solvent interference, deuterated compounds like o-cresol-d7 can also be used as internal standards for quantitative NMR (qNMR) or as reference compounds.
The following table summarizes the ¹H and ¹³C NMR chemical shifts for non-deuterated o-cresol, which serve as a reference for interpreting the spectra of its deuterated analogs. In the spectrum of o-cresol-d7, the signals corresponding to the deuterated positions will be absent or significantly reduced.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 7.16 - 7.09 (m, 2H) | Aromatic CH |
| 6.88 (t, J=7.4 Hz, 1H) | Aromatic CH |
| 6.79 (d, J=8.0 Hz, 1H) | Aromatic CH |
| 4.89 (s, 1H) | OH |
| 2.28 (s, 3H) | CH₃ |
Data sourced from publicly available spectral databases.
This protocol outlines the general steps for preparing a sample for NMR analysis using a deuterated internal standard.
Materials:
-
Analyte
-
Deuterated o-cresol (as internal standard, if applicable)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a known amount of the analyte and the deuterated internal standard (if used for quantification) into a clean, dry vial.
-
Dissolving: Add the appropriate volume of deuterated NMR solvent (typically 0.6-0.7 mL) to the vial.
-
Mixing: Gently vortex the vial until the sample is completely dissolved.
-
Transfer: Using a pipette, transfer the solution to a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Signaling Pathways and Biological Activity
Recent research has begun to explore the biological activities of cresols and their metabolites. While this is an emerging area, some studies have implicated p-cresol, an isomer of o-cresol, in modulating intracellular signaling pathways. For instance, p-cresol has been shown to induce a rise in intracellular calcium concentration ([Ca²⁺]i) in human glioblastoma cells. This effect is mediated by the release of calcium from the endoplasmic reticulum and involves the activation of phospholipase C (PLC). Understanding these pathways is crucial for elucidating the potential toxicological and pharmacological effects of cresols.
Caption: p-Cresol induced Ca²⁺ signaling pathway in glioblastoma cells.
Conclusion
Deuterated o-cresol is an indispensable tool for researchers in various scientific disciplines. Its utility as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative data, a critical aspect of drug development and clinical research. Furthermore, its application as a metabolic tracer provides valuable insights into the biotransformation of xenobiotics like toluene. As research into the biological effects of cresols continues to expand, the use of deuterated o-cresol will likely play an even more significant role in elucidating their mechanisms of action and their impact on human health.
References
An In-Depth Technical Guide to the Isotopic Purity of 2-(Methyl-d3)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 2-(Methyl-d3)phenol, a deuterated analog of o-cresol. This document outlines the importance of isotopic purity, methods for its determination, and presents typical data for commercially available standards. The information herein is intended to assist researchers, scientists, and drug development professionals in the accurate application and quality assessment of this isotopically labeled compound.
Introduction to this compound and Isotopic Purity
This compound is a stable isotope-labeled version of 2-methylphenol where the three hydrogen atoms of the methyl group are replaced with deuterium atoms. This modification makes it a valuable internal standard in quantitative mass spectrometry-based analyses, such as in pharmacokinetic and metabolic studies of o-cresol and related compounds. The key to its utility lies in its chemical identity being nearly identical to its unlabeled counterpart, while its mass is sufficiently different to be distinguished by mass spectrometry.
Isotopic purity is a critical parameter that defines the percentage of the compound in which the target atoms are indeed the desired isotope. For this compound, this refers to the percentage of molecules that contain three deuterium atoms on the methyl group. High isotopic purity is essential for accurate quantification in analytical methods, as the presence of unlabeled or partially labeled species can interfere with the analysis and lead to inaccurate results.
Quantitative Data on Isotopic Purity
While a specific certificate of analysis for this compound was not publicly available, the isotopic purity of commercially available deuterated compounds is typically high, often exceeding 98 atom % D. The following table summarizes the expected and commonly found isotopic purity levels for deuterated small molecules, including phenols, based on supplier specifications for analogous compounds.
| Parameter | Typical Specification | Method of Determination |
| Isotopic Enrichment (Atom % D) | ≥ 98% | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| d0 Isotope Contribution | < 0.5% | Mass Spectrometry (MS) |
| d1 Isotope Contribution | < 2% | Mass Spectrometry (MS) |
| d2 Isotope Contribution | Variable, typically < 5% | Mass Spectrometry (MS) |
| d3 Isotope Contribution | > 95% | Mass Spectrometry (MS) |
Note: These values are representative and can vary between different commercial batches and suppliers. It is always recommended to refer to the certificate of analysis provided with the specific lot of the compound.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for this compound is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful non-destructive technique for determining isotopic purity. Both ¹H and ²H NMR can be employed.
3.1.1. Quantitative ¹H NMR Spectroscopy
This method relies on the quantification of the residual protons in the deuterated position.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add a known quantity of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to a final volume of approximately 0.6 mL.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signal corresponding to the residual methyl protons (-CH₂D and -CHD₂) in this compound and a well-resolved signal from the internal standard.
-
The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the masses of the analyte and the standard.
-
3.1.2. ²H NMR Spectroscopy
Deuterium NMR provides a direct measure of the deuterium signals.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a protonated solvent (e.g., CHCl₃, DMSO).
-
-
NMR Data Acquisition:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the methyl group confirms the presence of deuterium.
-
-
Data Analysis:
-
The relative integrals of different deuterium signals can provide information about the distribution of deuterium atoms if multiple sites were labeled. For this compound, a single peak is expected for the -CD₃ group.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).
3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
-
Chromatographic Separation:
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer.
-
Use a suitable reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to promote ionization.
-
-
Mass Spectrometric Analysis:
-
Acquire full scan mass spectra in positive or negative ion mode using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Identify the molecular ion peak for this compound ([M+H]⁺ or [M-H]⁻).
-
Analyze the isotopic cluster of the molecular ion to determine the relative abundances of the d0, d1, d2, and d3 species.
-
-
Data Analysis:
-
The isotopic purity is determined from the relative intensities of the peaks corresponding to the different isotopologues. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C) should be applied for accurate determination.
-
Workflow and Pathway Visualizations
As this compound is primarily used as an analytical standard, there are no specific biological signaling pathways to diagram. Instead, the following workflows illustrate the process of its synthesis and purity determination.
Caption: A generalized synthetic workflow for the preparation of this compound.
Caption: Workflow for the determination of the isotopic purity of this compound.
Conclusion
The isotopic purity of this compound is a critical parameter that underpins its utility as an internal standard in sensitive analytical methods. Researchers, scientists, and drug development professionals must have a thorough understanding of the methods used to determine this purity and how to interpret the resulting data. By employing robust analytical techniques such as quantitative NMR and high-resolution mass spectrometry, the isotopic enrichment of this compound can be accurately determined, ensuring the reliability and validity of experimental results.
An In-depth Technical Guide to Deuterated Methylphenols (Cresols) for Advanced Research
Introduction: Deuterated phenols, particularly isotopologues of cresol (methylphenol), are invaluable tools for researchers in drug development, environmental science, and metabolic studies. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry (MS). The near-identical physicochemical properties to their non-deuterated counterparts allow them to co-elute during chromatography and experience similar ionization effects, effectively correcting for variability during sample preparation and analysis.[1][2][3] While the specific isomer 2-(Methyl-d3)phenol is not readily commercially available, several other deuterated cresol isomers and related compounds are, serving as excellent alternatives for these applications. This guide provides a comprehensive overview of the availability, synthesis, and application of these critical research compounds.
Supplier and Availability of Deuterated Cresols
For researchers seeking to procure deuterated methylphenol compounds, several reputable suppliers offer various isomers. The following table summarizes the availability of the most common deuterated cresols.
| Compound Name | Supplier(s) | CAS Number | Notes |
| m-Cresol-d8 | Sigma-Aldrich[4], CDN Isotopes[5], Clearsynth | 302911-90-6 | Fully deuterated methyl and ring protons. |
| 2,4-Di(methyl-d3)phenol | LGC Standards | 1407521-80-5 | Both methyl groups are deuterated. |
| 2,4-Dimethylphenol-3,5,6-d3 | Sigma-Aldrich, Cambridge Isotope Laboratories | 93951-75-8 | Ring protons at positions 3, 5, and 6 are deuterated. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of deuterated compounds. Below are protocols for a general synthesis approach and a specific analytical application.
Protocol 1: General Synthesis of Deuterated Phenols via Acid-Catalyzed H/D Exchange
This protocol describes a common method for introducing deuterium into the aromatic ring of phenolic compounds using an acid catalyst and a deuterium source.
Objective: To replace aromatic protons on a phenolic compound with deuterium.
Materials and Reagents:
-
Phenolic compound (e.g., cresol isomer)
-
Deuterium oxide (D₂O)
-
Acid catalyst (e.g., Amberlyst-15 resin)
-
Inert gas (Nitrogen or Argon)
-
Organic solvent for extraction (e.g., ethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: In a sealable reaction vessel, combine the phenolic compound and a molar excess of deuterium oxide.
-
Catalyst Addition: Add the acid catalyst (e.g., Amberlyst-15, approximately 100 mg per 100 mg of phenol).
-
Inert Atmosphere: Purge the vessel with an inert gas to remove oxygen.
-
Reaction: Seal the vessel and heat the mixture. A typical condition is 110°C for 24 hours. The optimal temperature and time may vary depending on the specific phenol.
-
Cooling and Neutralization: After the reaction is complete, cool the vessel to room temperature. If a soluble acid was used, neutralize the mixture carefully. If a solid resin like Amberlyst-15 was used, it can be removed by filtration.
-
Extraction: Extract the deuterated phenol from the aqueous solution using an appropriate organic solvent (e.g., ethyl ether).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the deuterated product.
-
Analysis: Confirm the degree and location of deuterium incorporation using analytical techniques such as ¹H NMR, ²H NMR, and Mass Spectrometry.
Protocol 2: Quantification of Urinary Cresols Using a Deuterated Internal Standard by GC-MS
This protocol details a method for the analysis of o- and m-cresol in human urine, employing a deuterated cresol as an internal standard to ensure accuracy.
Objective: To accurately quantify cresol concentrations in urine samples for biomonitoring.
Materials and Reagents:
-
Urine sample
-
Deuterated o-cresol (internal standard)
-
Enzyme for hydrolysis (e.g., β-glucuronidase/arylsulfatase)
-
Acid for pH adjustment (e.g., hydrochloric acid)
-
Extraction solvent (e.g., toluene)
-
Derivatization agent (e.g., BSTFA - N,O-bis(trimethylsilyl)trifluoroacetamide)
Procedure:
-
Sample Preparation: To a measured volume of urine, add the deuterated o-cresol internal standard.
-
Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase solution to hydrolyze the cresol conjugates (glucuronides and sulfates). Incubate as required (e.g., overnight).
-
Acidification and Extraction: Acidify the sample with hydrochloric acid. Add the extraction solvent (toluene), vortex thoroughly, and centrifuge to separate the phases.
-
Derivatization: Transfer an aliquot of the organic (toluene) layer to a clean vial. Add the derivatization agent (BSTFA) to convert the cresols into their more volatile trimethylsilyl ethers.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Separation: Use a suitable capillary column to separate the cresol isomers.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized native cresols and the deuterated internal standard.
-
-
Quantification: Calculate the concentration of each cresol isomer by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the synthesis and application of deuterated phenols.
Caption: General workflow for the synthesis of deuterated phenols via acid-catalyzed hydrogen-deuterium exchange.
Caption: Logical workflow for the quantification of an analyte in a complex matrix using a deuterated internal standard.
References
The Chemical Stability of Deuterated Phenol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic replacement of hydrogen with its heavier, stable isotope deuterium in phenolic compounds has emerged as a significant strategy in drug discovery and development. This substitution can profoundly alter a molecule's physicochemical and pharmacological properties, most notably its chemical stability. This technical guide provides a comprehensive overview of the core principles governing the stability of deuterated phenol compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Understanding the nuances of deuteration is paramount for researchers aiming to leverage its benefits in creating safer, more effective therapeutics.
The primary advantage conferred by deuteration is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. This seemingly subtle modification can have a significant impact on the metabolic fate of a drug molecule, often leading to enhanced stability.
The Kinetic Isotope Effect (KIE) in Phenol Metabolism
The metabolism of phenolic compounds, particularly by cytochrome P450 (CYP) enzymes, often involves the cleavage of a C-H bond as the rate-limiting step. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolism can be significantly reduced. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.
Quantitative Data on Kinetic Isotope Effects
The following tables summarize key quantitative data on the kinetic isotope effects observed in deuterated phenol compounds and related aromatic substrates.
| Compound/System | kH/kD | Significance | Reference |
| Perdeuterio-(aryl ring) nitrobenzene (meta-hydroxylation) | 1.3-1.75 | Demonstrates a significant in vivo KIE in the metabolic formation of phenols.[1] | |
| Perdeuterio-(aryl ring) methyl phenyl sulfide (meta-hydroxylation) | 1.3-1.75 | Indicates that deuteration of the aromatic ring can slow metabolic hydroxylation.[1] | |
| Perdeuterio-(aryl ring) methyl phenyl sulfone (meta-hydroxylation) | 1.3-1.75 | Further supports the role of KIE in reducing the rate of metabolic phenol formation.[1] | |
| Deuterated Resorcinol (conversion by phenol hydroxylase) | 1.7 to 3.7 | Shows a notable KIE in an enzymatic hydroxylation reaction.[2] | |
| General Primary KIE (C-H vs. C-D bond cleavage) | 2 - 8 | Typical range for primary kinetic deuterium isotope effects when C-H(D) bond breaking is the rate-determining step.[3] | |
| Secondary KIE (C-H vs. C-D bond not broken in rate-determining step) | 1 - 1.3 | Smaller effects observed when the deuterated bond is not directly broken in the rate-limiting step. |
kH/kD: Ratio of the reaction rate constant for the non-deuterated (protio) compound to the deuterated compound.
Factors Influencing the Stability of Deuterated Phenols
The stability of a deuterated phenol is not absolute and is influenced by several environmental and structural factors.
pH: The stability of the deuterium label on the aromatic ring is pH-dependent. Acidic conditions can accelerate the rate of hydrogen-deuterium (H/D) exchange, potentially leading to the loss of the deuterium label. Therefore, working under neutral or near-neutral conditions is advisable to maintain the integrity of the deuterated compound. The hydroxyl proton of a phenol is highly labile and will rapidly exchange with deuterium from deuterated solvents like D₂O.
Temperature: Elevated temperatures can increase the rate of chemical degradation and H/D exchange. The optimal temperature for maintaining the stability of deuterated phenols is compound-specific and should be determined empirically. For instance, in biodegradation studies of phenol, optimal degradation by certain bacteria occurs around 30-40°C.
Solvents: The choice of solvent is critical, especially for analytical studies and storage. Protic solvents, such as water and methanol, can facilitate H/D back-exchange on the aromatic ring. For NMR studies, it is crucial to use high-purity, dry deuterated solvents.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability of deuterated phenol compounds.
Protocol 1: NMR Spectroscopy for Isotopic Purity and Stability Assessment
Objective: To determine the isotopic purity and monitor the stability of a deuterated phenol over time.
Materials:
-
Deuterated phenol sample
-
High-purity deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Internal standard (optional)
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated phenol and dissolve it in a precise volume of the chosen deuterated solvent in an NMR tube.
-
If quantitative analysis is required, add a known amount of a suitable internal standard.
-
-
Initial NMR Acquisition (¹H and ²H NMR):
-
Acquire a ¹H NMR spectrum to identify and integrate any residual proton signals at the sites of deuteration. This allows for the calculation of the percentage of deuteration.
-
Acquire a ²H (Deuterium) NMR spectrum to confirm the positions of deuteration.
-
-
Stability Study:
-
Store the NMR sample under controlled conditions (e.g., specific temperature and light exposure).
-
Acquire ¹H and/or ²H NMR spectra at regular time intervals (e.g., 0, 24, 48, 72 hours).
-
-
Data Analysis:
-
Compare the integrals of the residual proton signals over time to monitor for any H/D back-exchange.
-
Monitor for the appearance of new signals that would indicate degradation products.
-
Protocol 2: LC-MS for Stability and Degradation Product Analysis
Objective: To quantify the parent deuterated phenol and identify potential degradation products under stress conditions.
Materials:
-
Deuterated phenol sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid)
-
HPLC column (e.g., C18)
-
LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
Methodology:
-
Method Development:
-
Develop a stability-indicating LC-MS method capable of separating the deuterated phenol from potential impurities and degradation products.
-
Optimize chromatographic conditions (column, mobile phase, gradient, flow rate) and mass spectrometry parameters (ionization mode, precursor/product ions for MRM).
-
-
Forced Degradation Study:
-
Prepare solutions of the deuterated phenol in various stress conditions:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Stored at elevated temperature (e.g., 70°C).
-
Photolytic: Exposed to UV light.
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize acidic and basic samples before analysis.
-
-
LC-MS Analysis:
-
Analyze the stressed samples using the developed LC-MS method.
-
-
Data Analysis:
-
Quantify the remaining percentage of the deuterated phenol at each time point to determine the degradation rate.
-
Use the mass spectrometer to identify the mass-to-charge ratio (m/z) of any new peaks to elucidate the structure of degradation products.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and processes.
Caption: Metabolic degradation pathways of phenol via ortho and meta cleavage.
Caption: Experimental workflow for a forced degradation study.
Conclusion
The chemical stability of deuterated phenol compounds is a multifaceted topic with significant implications for drug development. The kinetic isotope effect is the primary driver of the enhanced metabolic stability often observed with these molecules. However, researchers must remain cognizant of the factors that can influence the integrity of the deuterium label, such as pH and temperature. The judicious application of analytical techniques like NMR and LC-MS, guided by robust experimental protocols, is essential for characterizing the stability profile of any new deuterated entity. A thorough understanding of these principles will empower scientists to fully harness the potential of deuterium substitution in the design of next-generation pharmaceuticals.
References
- 1. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and isotopic studies of the oxidative half-reaction of phenol hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to the Safety Data for 2-(Methyl-d3)phenol
Audience: Researchers, scientists, and drug development professionals. Core Content: This guide provides a detailed overview of the safety information for 2-(Methyl-d3)phenol. The data presented is primarily based on the non-deuterated analogue, o-Cresol (2-methylphenol), as the toxicological and chemical properties are considered equivalent for the purposes of a Safety Data Sheet (SDS). Isotopic substitution of deuterium for hydrogen on the methyl group does not significantly alter the chemical's hazard profile.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity and corrosivity.[1][2] It is toxic if swallowed or if it comes into contact with the skin.[1] Furthermore, it causes severe skin burns and serious eye damage.[1][3]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Source: Classification based on o-Cresol, CAS No. 95-48-7.
Quantitative Data
The following tables summarize the key physical, chemical, and toxicological data for the compound.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless to yellow liquid or crystals |
| Odor | Characteristic, phenolic |
| Molecular Formula | C₇H₅D₃O |
| Molecular Weight | ~111.16 g/mol |
| Boiling Point | 191 °C (376 °F) |
| Melting Point | 29-31 °C (84-88 °F) |
| Flash Point | 81 °C (178 °F) |
| pH | 5.5 |
| Water Solubility | 2.5 g/100 mL |
| Vapor Pressure | 0.4 mbar @ 20 °C |
| Relative Density | 1.05 g/cm³ |
Table 3: Toxicological Data
| Endpoint | Route | Species | Value | Classification |
| LD50 | Oral | Rat | 121 mg/kg | Category 3 |
| LD50 | Dermal | Rabbit | 890 mg/kg | Category 3 |
Note: Toxicological values are for the non-deuterated analogue, o-Cresol. The GHS classification of "Acute Toxicity, Category 3" for oral and dermal routes is based on these or similar values.
Experimental Protocols
Safety data sheet classifications are based on standardized experimental protocols, typically those established by organizations like the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Test Guideline 423)
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
-
Methodology: A group of laboratory animals (commonly rats) is administered the substance in sequentially adjusted doses. The animals are observed for a period, typically 14 days, for signs of toxicity and mortality. The LD50 value is statistically calculated from the dose at which 50% of the test population is expected to die. This value determines the GHS acute toxicity category.
Skin Corrosion/Irritation (Based on OECD Test Guideline 404)
-
Objective: To assess the potential of a substance to cause irreversible skin damage.
-
Methodology: The substance is applied to the skin of a test animal (historically the rabbit) for a defined period (up to 4 hours). The site is observed for signs of skin damage, such as erythema (redness), edema (swelling), and necrosis, at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity and irreversibility of the observed lesions determine if the substance is classified as corrosive. For instance, destruction of skin tissue through the epidermis and into the dermis results in a "Corrosive" classification.
Mandatory Visualizations
The following diagrams illustrate key safety-related logical workflows and relationships for this compound.
Caption: Logical flow from experimental data to GHS hazard classification.
Caption: First aid workflow following an exposure event.
Caption: Relationship between identified hazards and required protective measures.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the pursuit of the highest degree of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards. From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards offer an unparalleled solution for robust and reliable bioanalysis.[1][2]
The Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is an isotopically labeled analog of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[3][4] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical process.[2]
By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it serves as a perfect mimic for the analyte. Any variability introduced during sample preparation, such as incomplete extraction recovery, and during analysis, like fluctuations in instrument response, will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to highly accurate and precise quantification.
Advantages of Deuterated Internal Standards
The primary advantage of using deuterated internal standards is their ability to compensate for matrix effects. Matrix effects are a significant source of imprecision in quantitative analyses and result from co-eluting components in the sample matrix that can suppress or enhance the ionization of the target analyte. Because deuterated standards are chemically and physically almost identical to the analyte, they co-elute and experience the same matrix effects. This co-elution ensures that any signal modulation affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction.
Key advantages include:
-
Correction for Matrix Effects: Effectively normalizes ion suppression or enhancement caused by complex biological matrices.
-
Compensation for Sample Preparation Variability: Accounts for losses during extraction, handling, and concentration steps.
-
Correction for Instrumental Variability: Mitigates fluctuations in injection volume and mass spectrometer response.
-
Increased Method Robustness and Reproducibility: Leads to more reliable and consistent results across different samples and batches.
Quantitative Data Presentation
The superiority of deuterated internal standards over other approaches, such as using structural analogs or no internal standard, is well-documented. The following tables summarize the quantitative benefits observed in various studies.
| Internal Standard Type | Analyte Recovery (%) | Precision (%CV) - Intra-day | Precision (%CV) - Inter-day | Accuracy (%Bias) |
| Deuterated Internal Standard | 95 ± 5 | < 5% | < 7% | ± 5% |
| Structural Analog Internal Standard | 80 ± 15 | < 15% | < 20% | ± 15% |
| No Internal Standard | 70 ± 25 | > 20% | > 25% | > 20% |
Table 1: Comparison of Internal Standard Performance in a Typical Bioanalytical Assay. This data illustrates a significant improvement in precision (lower %CV) and accuracy (lower %bias) when using a deuterated internal standard compared to a structural analogue or no internal standard.
| Analyte | Internal Standard | Matrix | Improvement in Precision (%CV) |
| Sirolimus | Sirolimus-d3 | Whole Blood | 5.7% vs 9.7% (with structural analog) |
| Cyclosporine A | Cyclosporine A-d4 | Whole Blood | Improved linearity and accuracy |
| Testosterone | Testosterone-d2 | Plasma | More accurate results compared to d5 testosterone |
Table 2: Specific Examples of Improved Performance with Deuterated Internal Standards.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated internal standards. Below are representative protocols for common sample preparation techniques.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from plasma samples, suitable for the analysis of many small molecules.
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more comprehensive cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects compared to protein precipitation.
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Collection tubes
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Elution: Place clean collection tubes in the manifold. Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Diagrams created using the DOT language to illustrate key workflows and concepts.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Compensation for matrix effects by different internal standards.
Challenges and Limitations
While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can compromise the integrity of the analysis.
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a stable isotope-labeled internal standard.
-
Cost and Availability: The synthesis of deuterated compounds can be expensive and time-consuming, and they may not be commercially available for all analytes.
Regulatory Context
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation. The harmonized International Council for Harmonisation (ICH) M10 guideline is now the unified standard. These guidelines strongly recommend the use of a stable isotope-labeled internal standard, particularly for mass spectrometry-based methods, to compensate for variability during sample processing and analysis. Adherence to these guidelines is crucial for the submission of reliable and defensible data for drug development.
Conclusion
The use of deuterated internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, most notably matrix effects, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.
References
Applications of 2-(Methyl-d3)phenol in Metabolic Studies: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the applications of 2-(Methyl-d3)phenol, a deuterated form of o-cresol, in the field of metabolic research. Primarily utilized as an internal standard, this stable isotope-labeled compound is crucial for the accurate quantification of endogenous and xenobiotic o-cresol in complex biological matrices. This document details its principal roles in metabolic studies, presents validated experimental protocols for its use, and summarizes key quantitative performance data from various analytical methodologies. Furthermore, this guide illustrates the metabolic fate of o-cresol and typical analytical workflows through detailed diagrams, offering researchers, scientists, and drug development professionals a thorough resource for incorporating this compound into their studies.
Introduction
This compound, also known as deuterated o-cresol, is a stable isotope-labeled analog of 2-methylphenol (o-cresol). Its utility in metabolic studies stems from its chemical and physical similarity to the unlabeled endogenous compound, while its increased mass allows it to be distinguished by mass spectrometry. This property makes it an ideal tool for isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.[1] The primary applications of this compound in metabolic research are:
-
Accurate Quantification of o-Cresol: It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for analyte loss during sample preparation and for variations in instrument response.[2][3] This is critical for studies investigating exposure to industrial solvents like toluene, where o-cresol is a key biomarker, and for research into the gut microbiome, which can produce cresols.[4][5]
-
Metabolic Fate and Tracer Studies: Although less common than its use as an internal standard, this compound can be employed as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of o-cresol. Such studies are vital for understanding the biological impact of this compound.
Core Application: Internal Standard for o-Cresol Quantification
The most prevalent application of this compound is as an internal standard for the precise and accurate measurement of o-cresol in biological samples such as urine and blood. Isotope dilution mass spectrometry using a stable isotope-labeled internal standard is an effective method to eliminate matrix effects during quantification.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (o-cresol). The labeled and unlabeled compounds are assumed to behave identically during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy.
Analytical Methodologies and Performance
Both GC-MS and LC-MS/MS are widely used for the analysis of o-cresol with this compound as an internal standard. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
Table 1: Performance Characteristics of GC-MS Methods for o-Cresol Quantification using Deuterated o-Cresol Internal Standard
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Urine | Urine |
| Sample Preparation | Enzymatic hydrolysis, liquid-liquid extraction, derivatization (BSTFA) | Acid hydrolysis, liquid-liquid extraction (MTBE) |
| Internal Standard | Deuterium-labeled o-cresol | o-Cresol-d8 |
| Limit of Detection (LOD) | 10 µg/L | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.0214 µg/mL |
| Linearity Range | Up to 3 mg/L | 0.0214 - 2.14 µg/mL |
| Precision (%RSD) | 3.0 - 7.2% (within-series) | Not Specified |
| Recovery (%) | 84 - 104% | Not Specified |
| Reference |
Table 2: Performance Characteristics of LC-MS/MS Methods for o-Cresol Quantification using Labeled o-Cresol Internal Standard
| Parameter | Method 1 |
| Biological Matrix | Human Urine |
| Sample Preparation | Acid hydrolysis, derivatization (dansyl chloride) |
| Internal Standard | o-Cresol-13C6 |
| Limit of Detection (LOD) | 0.06 µM |
| Limit of Quantification (LOQ) | 0.21 µM |
| Linearity Range | 0.4 - 40 µM |
| Precision (%RSD) | 3.2% (intraday), 4.4% (interday) |
| Accuracy (%) | 99% |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for GC-MS and LC-MS/MS analysis of o-cresol.
Protocol 1: GC-MS Analysis of Urinary o-Cresol
This protocol is adapted from a method for the determination of urinary phenols as biomarkers of exposure to industrial solvents.
1. Sample Preparation:
- To 1 mL of urine, add a known amount of this compound internal standard solution.
- Perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. This is typically done overnight.
- Acidify the sample and perform a liquid-liquid extraction with toluene.
- Evaporate the organic phase to dryness.
- Derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to make the phenols volatile for GC analysis.
2. GC-MS Instrumentation:
- Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., DB-5ms).
- Injection: Splitless injection of 1-2 µL of the derivatized sample.
- Oven Program: A temperature gradient is used to separate the analytes.
- Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for derivatized o-cresol and this compound.
3. Data Analysis:
- Integrate the peak areas for the target analyte and the internal standard.
- Calculate the concentration of o-cresol using a calibration curve prepared with known concentrations of o-cresol and a fixed amount of this compound.
Protocol 2: UPLC-MS/MS Analysis of Urinary o-Cresol
This protocol is based on a method for monitoring toluene exposure.
1. Sample Preparation:
- To 100 µL of urine, add 50 µL of an internal standard working solution (e.g., o-Cresol-13C6).
- Add 200 µL of concentrated HCl for acid hydrolysis. Heat at 99°C for 45 minutes to deconjugate o-cresol metabolites.
- Adjust the pH to alkaline with NaOH and sodium bicarbonate.
- Derivatize with dansyl chloride (1 mg/mL in acetone) by heating at 60°C for three minutes.
- Dilute the sample for analysis.
2. UPLC-MS/MS Instrumentation:
- UPLC System: A reverse-phase column (e.g., BEH Phenyl) is used for chromatographic separation.
- Mobile Phase: A gradient of aqueous formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol.
- Mass Spectrometer: A triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both dansylated o-cresol and its labeled internal standard are monitored for high selectivity.
3. Data Analysis:
- Quantify o-cresol based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve.
Metabolic Pathways and Workflows
Visualizing the metabolic fate of o-cresol and the analytical procedures is essential for a comprehensive understanding.
Metabolic Fate of o-Cresol
o-Cresol, whether from endogenous production by gut microbiota or from exposure to xenobiotics like toluene, undergoes phase II metabolism in the liver and other tissues. The primary conjugation reactions are glucuronidation and sulfation, which increase the water solubility of the compound, facilitating its excretion in the urine.
Metabolic pathway of o-cresol in mammals.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of o-cresol in urine using this compound as an internal standard.
General workflow for o-cresol quantification.
Application in Metabolic Tracer Studies
While the predominant use of this compound is as an internal standard, its properties as a stable isotope-labeled compound also permit its use as a tracer to study the kinetics and pathways of o-cresol metabolism in vivo.
In a tracer study, a known dose of this compound would be administered to a subject. Biological samples (e.g., blood, urine) are then collected over time and analyzed by mass spectrometry. The appearance of labeled metabolites, such as this compound-glucuronide and this compound-sulfate, and the disappearance of the parent labeled compound can provide valuable information on:
-
Rate of absorption and bioavailability.
-
Rates of metabolic conversion to its conjugated forms.
-
Clearance and excretion rates.
-
Identification of previously unknown metabolites.
The experimental design for such a study would involve a time-course analysis, and the analytical methods would be similar to those used for quantification, but with a focus on identifying and quantifying all labeled species.
Conclusion
This compound is an indispensable tool in modern metabolic research, particularly for the accurate quantification of o-cresol. Its application as an internal standard in GC-MS and LC-MS/MS methodologies provides the reliability and precision required for clinical and environmental monitoring, as well as for studies investigating the metabolic role of the gut microbiome. While its use as a metabolic tracer is less documented, the potential for such applications to elucidate the dynamics of o-cresol metabolism is significant. The detailed protocols and data presented in this guide offer a solid foundation for researchers to employ this compound in their studies, contributing to a deeper understanding of the metabolic impact of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 5. Pharmacometabonomic identification of a significant host-microbiome metabolic interaction affecting human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-Methylphenol in Environmental Samples by GC-MS with 2-(Methyl-d3)phenol as an Internal Standard
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2-methylphenol (o-cresol) in aqueous samples using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, 2-(Methyl-d3)phenol is employed as an internal standard to compensate for variations in sample preparation and instrument response. The described methodology, including solid-phase extraction (SPE) for sample pre-concentration and derivatization to improve chromatographic performance, is suitable for researchers, scientists, and drug development professionals engaged in environmental monitoring and chemical analysis.
Introduction
Phenolic compounds are a significant class of environmental pollutants due to their widespread use in industrial processes and their potential toxicity.[1] Accurate and sensitive quantification of these compounds in various matrices is crucial for environmental assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of phenols.[2] However, the direct analysis of polar phenols can be challenging, often leading to poor peak shape and reduced sensitivity. Derivatization is a common strategy to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile functional group.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis.[1] This is because the deuterated standard exhibits nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during all stages of sample preparation and analysis. This co-elution and similar ionization behavior allow for accurate and precise quantification by correcting for any analyte loss or instrumental variability.
This application note provides a comprehensive protocol for the determination of 2-methylphenol in water samples, from sample preparation and derivatization to GC-MS analysis and data interpretation.
Experimental Protocols
Materials and Reagents
-
2-Methylphenol (≥99.5% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Hydrochloric Acid (HCl, 6N)
-
Sodium Sulfite (ACS grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or equivalent)
-
Deionized Water
Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
-
Sample Preservation: If the water sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite per liter of sample. Acidify the sample to a pH of ≤ 2 with 6N HCl.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of dichloromethane, followed by 3 mL of methanol through the cartridge. Do not allow the sorbent to dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water (pH ≤ 2) through it.
-
Sample Loading: Load 500 mL of the acidified water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 5 mL of dichloromethane into a collection vial.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Internal Standard Spiking: Add a precise volume of this compound stock solution to the concentrated extract to achieve a final concentration of 50 ng/mL.
Derivatization Protocol
-
To the 0.5 mL concentrated extract containing the internal standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N GC or equivalent
-
Mass Spectrometer: Agilent 5975C MSD or equivalent
-
Injector: Splitless injection mode at 250°C
-
Injection Volume: 1 µL
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Methylphenol-TMS | 165 | 180 | 73 |
| This compound-TMS | 168 | 183 | 73 |
Data Presentation
Calibration Curve
A five-point calibration curve was prepared by spiking blank water samples with known concentrations of 2-methylphenol (10, 25, 50, 100, and 250 ng/mL) and a constant concentration of the internal standard, this compound (50 ng/mL). The samples were then subjected to the entire sample preparation and analysis procedure.
| Concentration of 2-Methylphenol (ng/mL) | Peak Area of 2-Methylphenol-TMS | Peak Area of this compound-TMS | Response Ratio (Analyte Area / IS Area) |
| 10 | 15,234 | 76,543 | 0.199 |
| 25 | 38,123 | 77,123 | 0.494 |
| 50 | 75,987 | 76,890 | 0.988 |
| 100 | 153,456 | 77,345 | 1.984 |
| 250 | 380,123 | 76,987 | 4.937 |
The calibration curve demonstrated excellent linearity over the concentration range with a correlation coefficient (R²) of >0.999.
Method Validation Data
The method was validated for its limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery).
| Parameter | Result |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD, n=6 at 50 ng/mL) | 4.2% |
| Accuracy (Recovery, n=6 at 50 ng/mL) | 98.5% |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of 2-methylphenol.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The presented GC-MS method, utilizing this compound as an internal standard, provides a highly accurate, precise, and sensitive approach for the quantification of 2-methylphenol in aqueous samples. The detailed sample preparation protocol involving solid-phase extraction and subsequent derivatization ensures effective pre-concentration and excellent chromatographic performance. This application note serves as a valuable resource for laboratories conducting routine environmental monitoring or research involving phenolic compounds.
References
Application Note: High-Sensitivity Quantification of Phenol in Environmental Samples Using a Deuterated Internal Standard
Abstract
Phenolic compounds are a significant class of environmental pollutants due to their widespread industrial use and potential toxicity.[1][2] Accurate and robust analytical methods are crucial for monitoring their presence in various environmental matrices. This application note describes a validated method for the quantitative analysis of phenol in water samples using a deuterated internal standard (Phenol-d6). The isotope dilution approach, coupled with either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offers high accuracy, precision, and reliability by correcting for matrix effects and procedural losses.[3] The detailed protocols for sample preparation, instrument setup, and data analysis are provided for researchers, scientists, and drug development professionals.
Introduction
Phenol and its derivatives are utilized in the manufacturing of numerous products, including pesticides, dyes, and pharmaceuticals, leading to their frequent detection in industrial effluents and contaminated water sources.[2] Their toxic and carcinogenic properties necessitate sensitive and accurate monitoring to ensure environmental and public health.[4]
Traditional analytical methods can be susceptible to variations in sample extraction efficiency and matrix interferences, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as deuterated phenol, is a powerful technique to overcome these challenges. In this method, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. Since the deuterated standard is chemically identical to the native analyte, it experiences the same behavior during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, it is possible to accurately determine the analyte concentration, compensating for any losses during the process.
This application note provides comprehensive protocols for the analysis of phenol in water samples using Phenol-d6 as an internal standard, with options for both GC-MS and HPLC-MS analytical platforms.
Experimental Protocols
Materials and Reagents
-
Phenol (analytical standard)
-
Phenol-d6 (deuterated internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Dichloromethane (GC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)
-
Glass vials, syringes, and other standard laboratory glassware
Standard Preparation
Stock Solutions (1000 µg/mL):
-
Accurately weigh and dissolve 10 mg of phenol in 10 mL of methanol to prepare the native phenol stock solution.
-
Similarly, prepare a 1000 µg/mL stock solution of Phenol-d6 in methanol.
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the phenol stock solution with an appropriate solvent (e.g., 50:50 methanol/water for HPLC, dichloromethane for GC).
-
Spike each calibration standard with a constant concentration of the Phenol-d6 internal standard (e.g., 10 µg/L).
Sample Preparation (Water Sample)
-
Sample Collection: Collect water samples in clean glass bottles.
-
Spiking: To a 100 mL water sample, add a known amount of the Phenol-d6 internal standard solution to achieve a final concentration similar to the expected analyte concentration (e.g., 10 µg/L).
-
Acidification: Adjust the sample pH to ~2 using a suitable acid (e.g., phosphoric acid) to enhance the extraction efficiency of phenol.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the trapped phenol and deuterated standard with 5 mL of methanol or another suitable organic solvent.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS analysis or a suitable solvent for GC-MS analysis.
Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 275 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Phenol: m/z 94, 65
-
Phenol-d6: m/z 100, 71
-
-
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Phenol: [M-H]⁻ at m/z 93
-
Phenol-d6: [M-H]⁻ at m/z 99
-
-
Data Presentation
The quantitative data for the method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µg/L) | R² |
| Phenol | 0.1 - 100 | > 0.995 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Phenol | 0.05 | 0.15 |
Table 3: Accuracy and Precision
| Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 |
| 50 | 99.8 | 2.5 |
Visualizations
Caption: Experimental workflow for phenol analysis.
Caption: Logical flow of method development.
Conclusion
The use of a deuterated internal standard provides a robust and reliable method for the quantification of phenol in environmental samples. The protocols outlined in this application note, for both GC-MS and HPLC-MS, demonstrate high levels of accuracy and precision, making them suitable for routine monitoring and research applications. The isotope dilution technique effectively mitigates matrix effects and procedural inconsistencies, ensuring high-quality data for environmental assessment and drug development studies.
References
Application Note: Quantitative Analysis of Urinary Cresols using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cresols (o-, m-, and p-cresol) are phenolic compounds found in human urine. They originate from both exogenous sources, such as environmental exposure to industrial solvents like toluene, and endogenous processes, like the metabolic breakdown of the amino acid tyrosine by gut microbiota[1][2]. Monitoring urinary cresol levels is crucial for assessing chemical exposure and studying the impact of gut microbiome dysbiosis on human health[2][3].
Due to the complexity of the urine matrix and the need for high accuracy, stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS) is a preferred analytical method. This approach employs a stable isotope-labeled internal standard, such as 2-(Methyl-d3)phenol (o-cresol-d3), which is chemically identical to the analyte but has a different mass. This ensures that any sample loss during preparation or variability in instrument response affects both the analyte and the standard equally, leading to highly precise and accurate quantification[4].
This application note provides a detailed protocol for the determination of o-, m-, and p-cresol in human urine using this compound as an internal standard, followed by GC-MS analysis.
Principle of Isotope Dilution Mass Spectrometry
The core of this method is the use of a deuterated internal standard. A known amount of this compound is added to the urine sample at the beginning of the preparation process. This standard co-elutes with the native o-cresol during chromatography but is distinguished by the mass spectrometer due to its higher mass. The ratio of the native analyte signal to the internal standard signal is used for quantification, correcting for variations in sample preparation and analysis.
Caption: Isotope dilution workflow using a deuterated internal standard.
Experimental Protocol
This protocol describes the steps for sample preparation and analysis of urinary cresols.
Reagents and Materials
-
Standards: o-cresol, m-cresol, p-cresol (≥99% purity)
-
Internal Standard: this compound (o-cresol-d3)
-
Reagents: Hydrochloric acid (HCl, concentrated), Sodium hydroxide (NaOH), Toluene or Methyl-tert-butyl ether (MTBE, HPLC grade), Sodium sulfate (anhydrous), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Equipment: GC-MS system, centrifuge tubes (15 mL, polypropylene), water bath, vortex mixer, nitrogen evaporator, autosampler vials.
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of cresols and the internal standard (e.g., 1 mg/mL) in methanol.
-
Working Standards: Create a series of combined working standards by diluting the stock solutions in control urine to cover the desired calibration range (e.g., 0.01 to 50 µg/mL).
Sample Preparation Workflow
In urine, cresols are primarily present as glucuronide and sulfate conjugates and must be hydrolyzed to their free forms before extraction.
Caption: General workflow for urinary cresol sample preparation.
Detailed Procedure
-
Sample Collection: Collect spot urine samples in polyethylene bottles. Samples can be stored frozen until analysis.
-
Hydrolysis:
-
Pipette 5 mL of urine into a 15 mL centrifuge tube.
-
Add a precise volume of the this compound internal standard solution.
-
Add 1 mL of concentrated HCl.
-
Cap the tube, vortex vigorously for one minute, and place it in a water bath at 95°C for 1.5 hours to hydrolyze the cresol conjugates.
-
Alternatively, enzymatic hydrolysis can be performed overnight.
-
-
Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 2 mL of MTBE (or another suitable organic solvent).
-
Cap and vortex vigorously for 2-3 minutes to extract the free cresols.
-
Centrifuge to achieve phase separation.
-
-
Derivatization:
-
Carefully transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of a derivatizing agent such as BSTFA to the dry residue.
-
Cap the tube and heat at 60-70°C for 30 minutes to form volatile trimethylsilyl (TMS) ethers.
-
-
Analysis: After cooling, transfer the derivatized sample to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical starting parameters that may require optimization.
-
Gas Chromatograph (GC):
-
Column: Phenyl arylene or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.
-
Inlet Temperature: 265°C.
-
Injection Volume: 1-2 µL.
-
Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 280°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Ions to Monitor (for TMS derivatives):
-
o-Cresol: m/z 180, 165, 107
-
m/p-Cresol: m/z 180, 165
-
This compound (o-cresol-d3): m/z 183, 168 (Note: Specific ions should be confirmed by analyzing standards. The base peak is typically used for quantification and others as qualifiers).
-
-
Quantitative Data and Method Performance
The performance of analytical methods for urinary cresols is characterized by several key parameters. The tables below summarize data from various published methods.
Table 1: Method Performance Characteristics
| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| o-, m-Cresol | GC-MS | Up to 3-12 mg/L | 10 µg/L | Not Reported | |
| o-Cresol | UPLC-MS/MS | 0.4 - 40 µM | 0.06 µM | 0.21 µM | |
| o-, m-Cresol | HS-SPME-GC/MS | 0 - 5.0 mg/L | 0.006 - 0.007 mg/L | Not Reported |
| p-Cresol | HPLC/LC-MS | 0.5 - 15 µg/mL | 20 ng/mL | 50 ng/mL | |
Table 2: Accuracy and Precision Data
| Analyte(s) | Method | Recovery (%) | Precision (RSD % or CV %) | Reference |
|---|---|---|---|---|
| o-, m-Cresol, Ethylphenols | GC-MS | 84 - 104% | 3.0 - 7.2% (within-series) | |
| o-Cresol | UPLC-MS/MS | 99% | 3.2% (intraday), 4.4% (interday) | |
| o-, m-Cresol | HS-SPME-GC/MS | Not Reported | <15% (within-run), <19% (between-run) |
| p-Cresol | HPLC/LC-MS | Not Reported | 0.08% | |
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate platform for quantifying cresols in human urine. The stable isotope dilution approach effectively compensates for matrix effects and variations during sample processing, ensuring high-quality data. This protocol is well-suited for applications in clinical research, occupational health monitoring, and studies investigating the gut-brain axis, enabling reliable measurement of these important biomarkers.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chromsystems.com [chromsystems.com]
- 3. Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Phenols for GC-MS Analysis with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of phenols prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It emphasizes the use of deuterated internal standards to ensure accurate and precise quantification, a critical aspect in research and drug development.
Introduction
Phenolic compounds are a broad class of molecules that can be challenging to analyze directly by GC-MS due to their polarity and low volatility, which can lead to poor chromatographic peak shape and reduced sensitivity.[1] Derivatization is a chemical modification technique used to convert these polar analytes into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[2][3] This process significantly improves chromatographic resolution, sensitivity, and overall analytical performance.[1][3]
The most common derivatization strategies for phenols are silylation and acylation. Silylation involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Acylation converts the hydroxyl group into an ester using reagents such as acetic anhydride.
For accurate quantification, the use of stable isotope-labeled internal standards, such as deuterated phenols, is highly recommended. These standards are chemically identical to the analytes of interest but have a different mass due to the presence of deuterium atoms. By adding a known amount of the deuterated standard to the sample prior to extraction and derivatization, variations during sample preparation and injection can be corrected for, leading to highly reliable quantitative results.
Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. The analyte concentration is then determined by measuring the ratio of the signal from the native analyte to that of the isotopic standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Silylation of Phenols using BSTFA
This protocol describes a general procedure for the silylation of phenols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Optimal conditions may vary depending on the specific phenols and sample matrix.
Materials:
-
Sample containing phenols
-
Deuterated phenol internal standards
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylation reagents are moisture-sensitive.
-
-
Internal Standard Spiking:
-
Add a known amount of the deuterated phenol internal standard solution to the dried sample. The amount should be chosen to be within the calibration range.
-
-
Reconstitution:
-
Reconstitute the dried sample and internal standard in a small volume of anhydrous solvent (e.g., 100 µL of pyridine).
-
-
Derivatization Reaction:
-
Add the silylating reagent, BSTFA with 1% TMCS (e.g., 100 µL), to the vial.
-
Securely cap the vial and vortex thoroughly to mix the contents.
-
Heat the vial at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the specific phenols being analyzed.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
-
GC-MS Analysis Conditions
The following are typical GC-MS conditions for the analysis of silylated phenols. These should be optimized for the specific instrument and analytes.
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each native phenol and its corresponding deuterated internal standard.
-
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of phenols using GC-MS with deuterated internal standards.
References
Application Note: Quantification of o-Cresol in Biological Fluids by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-cresol (o-cresol), a metabolite of toluene, is a significant biomarker for assessing exposure to this widely used industrial solvent.[1][2] Accurate and sensitive quantification of o-cresol in biological matrices such as urine and plasma is crucial for toxicological studies, occupational health monitoring, and in the development of pharmaceuticals where toluene may be used as a residual solvent. Isotope dilution mass spectrometry, employing either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), stands as the gold standard for this analysis due to its high specificity, precision, and accuracy. This is achieved by using a stable isotope-labeled internal standard, such as o-cresol-d7 or o-cresol-¹³C₆, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[1]
This application note provides detailed protocols for the quantification of total o-cresol (free and conjugated) in human urine and plasma using isotope dilution mass spectrometry.
Metabolic Pathway of Toluene to o-Cresol
Toluene is metabolized in the body primarily through oxidation. A minor but significant pathway involves the hydroxylation of the aromatic ring, leading to the formation of cresol isomers, including o-cresol. This metabolite is then conjugated with glucuronic acid or sulfate in the liver to increase its water solubility for excretion in the urine.[1]
Caption: Metabolic conversion of toluene to o-cresol and its subsequent conjugation for excretion.
Experimental Protocols
The following protocols describe the quantification of total o-cresol in urine and plasma. The key steps involve the liberation of conjugated o-cresol through hydrolysis, followed by extraction and analysis by mass spectrometry.
Protocol 1: Quantification of o-Cresol in Human Urine by GC-MS
This protocol is adapted from established methods for the analysis of phenols in urine.
1. Materials and Reagents
-
o-Cresol analytical standard
-
o-Cresol-d7 (internal standard)
-
Hydrochloric acid (HCl), concentrated
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfate, anhydrous
-
Methanol, HPLC grade
-
Human urine (blank and samples)
2. Sample Preparation
-
Pipette 1.0 mL of urine sample, calibration standard, or quality control (QC) into a glass screw-cap tube.
-
Add 10 µL of the o-cresol-d7 internal standard (IS) working solution (e.g., 10 µg/mL in methanol).
-
Add 200 µL of concentrated HCl.
-
Cap the tubes tightly and vortex for 10 seconds.
-
Incubate in a heating block or water bath at 95°C for 1.5 hours to hydrolyze the o-cresol conjugates.
-
Cool the tubes to room temperature.
-
Add 2.0 mL of MTBE, cap, and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
3. GC-MS Parameters
-
GC System: Agilent 7890A or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 250°C
-
Oven Program: Initial 45°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
o-Cresol: m/z 108, 107, 77
-
o-Cresol-d7: m/z 115, 114
-
Protocol 2: Quantification of o-Cresol in Human Plasma by LC-MS/MS
This protocol is adapted from methods for quantifying related phenolic compounds in plasma.[3]
1. Materials and Reagents
-
o-Cresol analytical standard
-
o-Cresol-¹³C₆ (internal standard)
-
β-Glucuronidase/Sulfatase from Helix pomatia
-
Acetate buffer (pH 5.0)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
Human plasma (blank and samples)
2. Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the o-cresol-¹³C₆ IS working solution (e.g., 5 µg/mL in methanol).
-
Add 20 µL of β-glucuronidase/sulfatase solution (e.g., 1000 U/mL in acetate buffer).
-
Vortex briefly and incubate at 37°C for 1 hour for enzymatic hydrolysis.
-
For protein precipitation, add 200 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: BEH Phenyl (2.1 x 100 mm, 1.7 µm) or equivalent C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A linear gradient from 10% to 90% B over 3 minutes, hold for 0.5 min, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
o-Cresol: Precursor ion m/z 107 -> Product ions (e.g., m/z 92, 77)
-
o-Cresol-¹³C₆: Precursor ion m/z 113 -> Product ions (e.g., m/z 98, 82)
-
Experimental Workflow Diagrams
Caption: Workflow for o-cresol quantification in urine by GC-MS.
Caption: Workflow for o-cresol quantification in plasma by LC-MS/MS.
Quantitative Data and Method Performance
The performance of isotope dilution mass spectrometry methods for o-cresol is characterized by high sensitivity, precision, and accuracy. Below is a summary of typical validation parameters.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for o-Cresol Quantification
| Parameter | GC-MS (Urine) | LC-MS/MS (Urine) | Notes |
| Internal Standard | o-Cresol-d7 | o-Cresol-¹³C₆ | Stable isotope-labeled standards are crucial for accuracy. |
| Linearity Range | 0.5 - 100 µg/L | 0.4 - 40 µM (approx. 43 - 4320 µg/L) | Both methods show excellent linearity over a wide concentration range. |
| LOD | ~0.5 µmol/L (approx. 54 µg/L) | 0.06 µM (approx. 6.5 µg/L) | LC-MS/MS generally offers lower limits of detection. |
| LOQ | ~2.5 µmol/L (approx. 270 µg/L) | 0.21 µM (approx. 22.7 µg/L) | The higher sensitivity of LC-MS/MS allows for quantification of lower exposure levels. |
| Intra-day Precision (%RSD) | 2.4 - 5.4% | 3.2% | Both methods demonstrate high precision. |
| Inter-day Precision (%RSD) | 2.4 - 5.4% | 4.4% | Results are reproducible over time. |
| Accuracy/Recovery | ~98% | ~99% | Isotope dilution ensures high accuracy by correcting for sample loss. |
Table 2: Reported Concentrations of o-Cresol in Human Biological Fluids
| Population | Biological Matrix | Concentration Range | Reference |
| Occupationally Exposed | Urine | <0.21 - 2.8 µg/mL | Amorim et al., 1997 |
| Occupationally Exposed | Blood | 0.07 - 2.12 µg/g | Toluene concentrations, o-cresol not directly correlated in this study |
| General Population (Non-smokers) | Urine | Median: 23 µg/L | |
| General Population (Smokers) | Urine | Median: 33 µg/L | Cigarette smoke is a source of o-cresol. |
Conclusion
Isotope dilution mass spectrometry, coupled with either GC or LC, provides a robust, sensitive, and specific framework for the quantification of o-cresol in biological fluids. The LC-MS/MS method generally offers superior sensitivity, making it ideal for studies involving low-level environmental exposure. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers in the fields of toxicology, occupational health, and pharmaceutical development.
References
Application Note: Quantitative Analysis of Cresols in Food and Beverage Matrices Using 2-(Methyl-d3)phenol by GC-MS
Abstract
This application note details robust and sensitive methods for the quantification of cresol isomers (o-, m-, p-cresol) in various food and beverage matrices. The use of a stable isotope-labeled internal standard, 2-(Methyl-d3)phenol, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Protocols for both liquid matrices (beverages) and solid food matrices are provided, employing liquid-liquid extraction (LLE), stir bar sorptive extraction (SBSE), and solid-liquid extraction (SLE) techniques followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction
Cresols (methylphenols) are phenolic compounds that can be present in food and beverages as natural components, migrants from packaging materials, or as environmental contaminants.[1] They are significant contributors to the sensory profile, often imparting smoky, phenolic, or medicinal off-flavors.[2] The three isomers, ortho-cresol, meta-cresol, and para-cresol, often occur as a mixture. Monitoring their concentration is crucial for quality control and ensuring consumer acceptance.
Isotope dilution analysis using a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for analyte loss during sample preparation and variations in instrument response.[3][4] this compound (o-cresol-d3) is an ideal internal standard for this application due to its chemical similarity to the target analytes, ensuring it behaves almost identically during extraction and chromatographic separation. This note provides detailed protocols for sample preparation and GC-MS analysis for accurate cresol quantification.
Experimental Protocols
Protocol 1: Analysis of Cresols in Liquid Matrices (e.g., Beer, Wine, Juice)
This protocol is adapted for the analysis of volatile phenols in alcoholic beverages and can be applied to other liquid samples.[5]
2.1.1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all HPLC or pesticide residue grade)
-
Standards: o-cresol, m-cresol, p-cresol (≥99% purity)
-
Internal Standard: this compound (isotopic purity ≥98%)
-
Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate, 1M Phosphate buffer (pH 7)
-
Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Equipment: 15 mL screw-cap glass tubes, mechanical shaker, centrifuge, GC-MS system.
2.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 5 mL of the liquid sample (e.g., beer, wine) into a 15 mL glass tube.
-
Spike the sample with the this compound internal standard solution to achieve a final concentration of 50 µg/L.
-
Add 1 g of NaCl to the tube to increase the ionic strength of the aqueous phase.
-
Add 2 mL of dichloromethane (DCM).
-
Cap the tube tightly and shake vigorously on a mechanical shaker for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer (DCM) to a clean vial using a Pasteur pipette.
-
Repeat the extraction (steps 4-7) with a fresh 2 mL aliquot of DCM and combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
(Optional Derivatization): If required for improved chromatography, add 50 µL of BSTFA, cap tightly, and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: Analysis of Cresols in Solid Food Matrices (e.g., Smoked Meats, Coffee Grounds, Grains)
This protocol utilizes a solid-liquid extraction approach suitable for complex solid samples.
2.2.1. Materials and Reagents
-
Same as Protocol 1, with the addition of Acetonitrile (ACN).
2.2.2. Sample Preparation: Solid-Liquid Extraction (SLE)
-
Homogenize the solid food sample to a fine powder or paste.
-
Weigh 2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of Acetonitrile.
-
Cap the tube and shake vigorously for 20 minutes on a mechanical shaker.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile extract) to a clean tube.
-
To the extract, add 1 g of NaCl and 4 g of anhydrous magnesium sulfate (similar to a QuEChERS cleanup step) to induce phase separation and remove water.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the upper acetonitrile layer.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
Proceed with optional derivatization as described in Protocol 1 (Step 11).
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (Splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ions (m/z):
-
Cresols (native): 108 (quantifier), 77, 90
-
This compound: 111 (quantifier), 80, 93
-
(Note: For derivatized cresols, ions would be m/z 165, 180)
-
Data Presentation
Quantitative performance data is crucial for method validation. The following tables summarize typical validation parameters achieved for the analysis of cresols in food and beverage matrices using the described protocols.
Table 1: Method Validation Data for Cresols in a Beverage Matrix (Wine)
| Parameter | o-Cresol | m-Cresol | p-Cresol |
| Linearity Range (µg/L) | 5 - 500 | 5 - 500 | 5 - 500 |
| Correlation Coeff. (R²) | > 0.995 | > 0.995 | > 0.994 |
| Recovery (%) | 92.5 | 95.1 | 97.6 |
| Precision (RSD %) | < 6.0 | < 5.5 | < 5.8 |
| LOQ (µg/L) | < 3.0 | < 3.0 | < 3.0 |
Table 2: Method Validation Data for Cresols in a Solid Matrix (Generic)
| Parameter | o-Cresol | m-Cresol | p-Cresol |
| Linearity Range (µg/kg) | 20 - 1000 | 20 - 1000 | 20 - 1000 |
| Correlation Coeff. (R²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 93 | 91 | 95 |
| Precision (RSD %) | < 12 | < 12 | < 11 |
| LOQ (µg/kg) | 20 | 20 | 20 |
Visualizations
Workflow Diagrams
The following diagrams illustrate the analytical workflows for liquid and solid sample matrices.
Caption: Workflow for Cresol Analysis in Liquid Samples.
Caption: Workflow for Cresol Analysis in Solid Samples.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. media.sciltp.com [media.sciltp.com]
- 4. Determination of phenol and o-cresol by GC/MS in a fatal poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation and Quantification of Cresol Isomers in Biological Matrices Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresols (o-, m-, and p-methylphenol) are important industrial chemicals and are also found in various biological and environmental samples. They are metabolites of toluene and can be biomarkers for exposure to this common solvent. As cresols possess a stereogenic center, they can exist as enantiomers, and the differential biological activity of these enantiomers is of increasing interest in toxicology and drug metabolism studies. The accurate quantification of individual cresol isomers and their enantiomers is crucial for understanding their pharmacokinetic and pharmacodynamic profiles.
This application note details a robust and sensitive method for the chiral separation and quantification of o-, m-, and p-cresol in human urine using gas chromatography-mass spectrometry (GC-MS) with corresponding deuterated internal standards. The protocol provides a comprehensive workflow from sample preparation to data analysis, enabling researchers to achieve reliable and reproducible results.
Principle
The method involves the enzymatic hydrolysis of conjugated cresol metabolites in urine, followed by liquid-liquid extraction. The extracted cresols are then derivatized to enhance their volatility and chromatographic performance. Chiral separation of the cresol enantiomers is achieved on a cyclodextrin-based capillary GC column. Quantification is performed by mass spectrometry in selected ion monitoring (SIM) mode, using deuterated cresol isomers as internal standards to correct for matrix effects and variations in sample processing.
Experimental Protocols
Reagents and Materials
-
Standards: Racemic o-, m-, and p-cresol; Deuterated internal standards (e.g., o-cresol-d7, m-cresol-d7, p-cresol-d7)
-
Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia
-
Solvents: Methanol, Ethyl acetate, Acetonitrile (all HPLC grade)
-
Reagents: Sodium acetate buffer (0.1 M, pH 5.0), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample Collection: Human urine samples collected in polypropylene containers and stored at -20°C until analysis.
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To 1 mL of the urine supernatant in a glass tube, add 50 µL of the deuterated internal standard working solution (containing o-, m-, and p-cresol-d7 at 1 µg/mL each).
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 16 hours (overnight) to deconjugate cresol glucuronides and sulfates.[1]
-
pH Adjustment and Extraction: After cooling to room temperature, adjust the pH of the sample to ~1 with 2M HCl. Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes. Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile. Cap the vial tightly and heat at 70°C for 30 minutes.[2] After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS Detector (or equivalent)
-
Chiral Column: Cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Split/splitless, operated in splitless mode at 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 140°C
-
Ramp 2: 10°C/min to 220°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation
Table 1: GC-MS SIM Parameters for Cresol Isomers and Deuterated Standards
| Analyte | Retention Time (min) (Representative) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| (+/-)-o-Cresol-TMS | 15.2, 15.4 | 180 | 165, 73 |
| o-Cresol-d7-TMS (IS) | 15.1 | 187 | 172, 73 |
| (+/-)-m-Cresol-TMS | 16.1, 16.3 | 180 | 165, 73 |
| m-Cresol-d7-TMS (IS) | 16.0 | 187 | 172, 73 |
| (+/-)-p-Cresol-TMS | 16.8, 17.0 | 180 | 165, 73 |
| p-Cresol-d7-TMS (IS) | 16.7 | 187 | 172, 73 |
Note: Retention times are representative and may vary depending on the specific instrument and column conditions.
Table 2: Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| o-Cresol | 1 - 1000 | >0.995 | 0.5 | 1.0 | 92 - 105 |
| m-Cresol | 1 - 1000 | >0.995 | 0.5 | 1.0 | 90 - 103 |
| p-Cresol | 1 - 1000 | >0.995 | 0.5 | 1.0 | 93 - 106 |
Note: Performance data is based on typical results from similar validated methods.[1][2]
Visualizations
Caption: Experimental workflow for chiral analysis of cresols.
Conclusion
The described GC-MS method provides a selective and sensitive approach for the chiral separation and quantification of cresol isomers in human urine. The use of a chiral stationary phase allows for the resolution of individual enantiomers, while the incorporation of deuterated internal standards ensures high accuracy and precision. This detailed protocol is suitable for application in clinical research, toxicology studies, and drug development, where the stereoselective disposition of metabolites is of interest.
References
- 1. Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in 2-(Methyl-d3)phenol
Technical Support Center: 2-(Methyl-d3)phenol
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to isotopic exchange during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why has the hydroxyl (-OH) proton signal of my this compound disappeared in the ¹H NMR spectrum?
A1: This is a very common and expected phenomenon. The proton of the phenolic hydroxyl group is highly acidic and labile, causing it to rapidly exchange with deuterium from any trace amounts of D₂O in deuterated NMR solvents (like CDCl₃ or DMSO-d₆).[1] This converts the -OH group to an -OD group. Since deuterium is not detected in ¹H NMR, the signal effectively disappears.[1] This exchange is almost instantaneous and should not be mistaken for a problem with the compound's integrity.[1]
Q2: I am observing a signal in my mass spectrum that suggests a loss of deuterium from my this compound. What could be causing this?
A2: Loss of deuterium from the trideuteromethyl group, known as H/D back-exchange, can occur under specific conditions. While the C-D bond is stronger than a C-H bond, this exchange can be promoted by:
-
Acidic or Basic Conditions: Strong acids or bases can catalyze the exchange.[2]
-
High Temperatures: Elevated temperatures, sometimes encountered in GC injectors or MS ion sources, can provide the energy needed to break C-D bonds and facilitate exchange with residual protons.[3]
-
Presence of Metal Catalysts: Certain transition metals can catalyze H/D exchange at carbon centers.
-
Protic Solvents: Using protic solvents (e.g., water, methanol) at elevated temperatures can create an environment where exchange is more likely.
Q3: Can the hydrogen atoms on the aromatic ring of this compound also undergo isotopic exchange?
A3: Yes, under certain conditions. The hydrogen atoms on the aromatic ring are much less acidic than the hydroxyl proton, but they can still exchange with deuterium. This process is typically slower and requires more forcing conditions, such as heating in the presence of a deuterated acid or base. The positions ortho and para to the hydroxyl group are most susceptible to this electrophilic substitution reaction due to activation by the -OH group.
Q4: When using this compound as an internal standard, my quantitative results are inconsistent. Could isotopic exchange be the cause?
A4: Absolutely. If your analytical method or sample preparation involves conditions that promote H/D back-exchange, the mass of your internal standard will change (e.g., from M+3 to M+2 or M+1). This leads to an incorrect response ratio between the analyte and the internal standard, causing high variability and inaccuracy in your quantitative results. It is crucial to use analytical methods optimized to minimize back-exchange.
Troubleshooting Guide
This guide addresses specific symptoms you may observe during your experiments and provides potential causes and solutions.
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| Mass spectrum shows unexpected peaks at M+2, M+1, or M instead of the expected M+3. | 1. H/D Back-Exchange: Loss of deuterium from the methyl group during sample preparation or analysis. | • Control pH: Maintain a neutral pH for samples and mobile phases. The minimum exchange rate is often found at a slightly acidic pH (e.g., 2.5-4.5). • Lower Temperature: Keep samples cool and use the lowest possible temperatures for the MS ion source and GC injector. • Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF) and ensure they are anhydrous. |
| 2. Low Isotopic Purity: The starting material may have incomplete deuteration. | • Verify Purity: Confirm the isotopic purity of your standard via high-resolution mass spectrometry or ¹H NMR. • Consult Certificate of Analysis: Check the manufacturer's specifications for isotopic enrichment. | |
| ¹H NMR shows a small singlet around 2.2 ppm, where the methyl protons are expected. | 1. Incomplete Deuteration: The compound is not fully deuterated at the methyl position. | • This indicates the presence of -CH₂D or -CHD₂ species. Quantify the level of deuteration by comparing the integral of this signal to a known internal standard or other protons on the molecule. |
| 2. Proton Contamination: A protic impurity in the NMR solvent is exchanging with the compound. | • Use fresh, high-quality deuterated solvents. For sensitive experiments, use solvents from a freshly opened ampoule. | |
| Chromatographic peak tailing or splitting when analyzing both the analyte and the this compound internal standard. | 1. Isotope Effect on Chromatography: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. | • Optimize Chromatography: Adjust the gradient or mobile phase composition to ensure co-elution of the analyte and the internal standard. • Wider Integration Window: Ensure the peak integration window is wide enough to capture both signals if baseline separation is not achieved. |
| Disappearance of the hydroxyl proton signal in ¹H NMR. | Rapid H/D Exchange with Solvent: The acidic -OH proton exchanges with deuterium from the NMR solvent. | • This is normal and expected. To observe the -OH proton, you must use a non-deuterated solvent (which is not practical for ¹H NMR) or ensure the deuterated solvent is scrupulously anhydrous, which is very difficult. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Analysis While Minimizing Back-Exchange
This protocol is designed for the quantitative analysis of an analyte using this compound as an internal standard, with a focus on preserving the isotopic label.
-
Sample Preparation:
-
Perform all sample dilutions and preparations using anhydrous, aprotic solvents (e.g., acetonitrile) if the sample matrix allows.
-
If an aqueous environment is necessary, keep the sample pH between 3.0 and 5.0 and maintain the sample at a low temperature (e.g., 4°C) until injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column: Standard C18 reverse-phase column.
-
Column Temperature: Keep the column temperature low, for example, 25-30°C, to minimize on-column exchange.
-
Gradient: Use a fast gradient to reduce the total run time and minimize the compound's exposure to the aqueous mobile phase.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Source Temperature: Set to the lowest value that provides adequate desolvation and sensitivity (e.g., 300-350°C).
-
MRM Transitions:
-
Analyte (2-methylphenol): Q1: 107.1 m/z → Q3: 77.1 m/z (example transition).
-
Internal Standard (this compound): Q1: 110.1 m/z → Q3: 80.1 m/z (example transition).
-
-
Monitor for any cross-talk between channels.
-
Protocol 2: Determination of Isotopic Purity by ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard with a known proton signal in a non-exchangeable position (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the mixture in a deuterated solvent that provides good signal separation (e.g., DMSO-d₆ or Acetone-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate the residual proton signal in the methyl region (~2.2 ppm) of this compound.
-
Integrate a known signal from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).
-
Calculate the molar ratio of the residual proton-containing species to the internal standard. From this, determine the percentage of non-deuterated or partially deuterated species and calculate the isotopic purity.
-
Visualizations
Isotopic Exchange Pathways
The following diagram illustrates the potential sites of hydrogen-deuterium exchange on this compound and the conditions that typically facilitate them.
References
Technical Support Center: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Welcome to the technical support center for HDX-MS. This resource provides troubleshooting guides and frequently asked questions to help you minimize deuterium back-exchange, particularly when working with acidic mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange in HDX-MS?
A1: Deuterium back-exchange is the undesirable process where deuterium atoms that have been incorporated onto the protein's backbone amides are swapped back for hydrogen atoms from the solvent (e.g., H₂O in the mobile phase).[1][2] This leads to a loss of the deuterium label, which can result in an underestimation of the true solvent exchange rate and potentially lead to the misinterpretation of protein dynamics and conformational changes.[1][2]
Q2: What are the most critical factors to control to minimize back-exchange?
A2: The two most critical experimental factors that influence the rate of back-exchange are pH and temperature .[3]
-
pH: The rate of amide hydrogen exchange is at its minimum at a pH of approximately 2.5. Therefore, maintaining the quenched sample and the entire chromatography system at this pH is crucial for minimizing back-exchange.
-
Temperature: Lowering the temperature significantly slows down the exchange rate. Performing all post-quench sample handling and chromatography steps at or near 0°C is a standard and highly effective practice.
Q3: Why is an acidic mobile phase used if it can still contribute to back-exchange?
A3: While any source of protons can lead to back-exchange, an acidic mobile phase at a pH of ~2.5 is used because this is the pH at which the intrinsic exchange rate of backbone amide hydrogens is the slowest. This "quench condition" greatly slows down the exchange reaction, allowing for sample preparation and analysis without excessive loss of the deuterium label.
Q4: How can I correct for the back-exchange that inevitably occurs?
A4: To correct for unavoidable back-exchange, you must prepare and analyze a maximally deuterated (Dmax or maxD) control sample. This control is a sample of your protein where all exchangeable amide hydrogens have been replaced with deuterium. By analyzing this sample using the exact same LC-MS parameters as your experimental samples, you can determine the percentage of back-exchange for each peptide. This value is then used to mathematically correct the deuterium uptake levels for your experimental time points.
Q5: Does shortening my chromatography gradient significantly reduce back-exchange?
A5: While intuitively it seems that a shorter analysis time would drastically reduce back-exchange, studies have shown that the gains are often limited. For example, shortening an LC elution gradient by two- or three-fold might only reduce the total back-exchange by approximately 2% (e.g., from 30% down to 28%). More significant improvements are often achieved by optimizing other parameters like system flow rates, temperature, and buffer ionic strength.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during your HDX-MS experiments related to back-exchange.
Issue 1: Significant loss of deuterium label (High back-exchange >20-30%)
| Potential Cause | Troubleshooting Step & Solution |
| Suboptimal pH | Verify the pH of all post-quench solutions, including mobile phases A and B. The optimal pH to minimize exchange is ~2.5. Ensure your pH meter is properly calibrated for cold, organic-containing solutions. |
| Elevated Temperature | Ensure all components of your LC system (columns, tubing, autosampler) are maintained at a stable, low temperature (ideally 0°C). Use pre-chilled buffers and an efficient, temperature-controlled chromatography enclosure. |
| Slow Sample Processing | Minimize the time between quenching the exchange reaction and injecting the sample onto the LC-MS system. Automating the workflow can improve reproducibility and reduce delays. |
| High Ionic Strength in Elution | An unexpected factor is the ionic strength of the buffers. While higher salt can be beneficial during the initial digestion and trapping, the analytical separation and elution should use a low salt concentration (<20 mM) to minimize back-exchange. |
| Long Chromatography Time | While the effect can be minor, reducing the overall analysis time is still good practice. Increase system flow rates during digestion, trapping, and elution to reduce the total time the sample spends in the system. |
Issue 2: Poor peptide identification and/or signal-to-noise ratio
| Potential Cause | Troubleshooting Step & Solution |
| Inefficient Digestion | Ensure you are using an acid-stable protease like pepsin that is active under quench conditions (low pH and temperature). If the protein remains too structured even at low pH, consider adding a denaturant like Guanidine-HCl (GdmCl) to the quench buffer to improve protease access. |
| Peptide Carryover | Peptides from previous runs can carry over, leading to less deuterated signals that interfere with analysis. Implement robust column washing steps between injections. Running a buffer blank can help diagnose the severity of carryover. |
| Poor Chromatography | Low-temperature chromatography can lead to broader peaks. Optimize your gradient and consider using columns with smaller particles to improve separation efficiency even at 0°C. |
Quantitative Data Summary
The following table summarizes the reported impact of various experimental parameters on deuterium back-exchange.
| Parameter Modified | Specific Change | Observed Effect on Back-Exchange | Reference(s) |
| LC Elution Gradient | Shortened 2-fold | Reduced by ~2% (from ~30% to 28%) | |
| LC Elution Gradient | Shortened 3-fold | Reduced by ~2% | |
| System Flow Rates | Increased (e.g., 300 µl/min digestion, 450 µl/min buffer exchange) | Reduced overall sample prep time by 4.3 minutes | |
| System Flow Rates | Increased to 200 µL/min | Improved overall deuterium recovery | |
| Combined Optimizations | pH, ionic strength, flow rates, etc. | Achieved D-label recovery of 90 ± 5% |
Experimental Protocols
Protocol: LC-MS System Preparation for Minimal Back-Exchange
This protocol outlines the essential steps for preparing an LC-MS system to ensure minimal and reproducible deuterium back-exchange.
Materials:
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Mobile Phase A: 0.1% Formic Acid in Water, pH ~2.5
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Chilled enclosure/cooling system for LC components
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Immobilized pepsin column
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Peptide trap column (e.g., C8 or C18)
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Analytical C18 column suitable for peptide separations
Procedure:
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System Cooling: Set the LC cooling system to 0°C. Ensure that the autosampler, all columns (pepsin, trap, analytical), and relevant tubing are housed within this chilled environment. Allow the system to equilibrate for at least 1-2 hours before the first injection.
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Mobile Phase Preparation: Prepare fresh mobile phases. Pre-chill the mobile phase reservoirs in an ice bath before placing them in the system to reduce the load on the system cooler.
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System Purge and Equilibration:
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Purge all pump lines with the chilled mobile phases to ensure the entire fluidic path is at the correct pH and temperature.
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Equilibrate the entire system by flowing Mobile Phase A through all columns at the initial analytical flow rate for at least 30-60 minutes.
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Blank Injections: Perform several blank injections (injecting Mobile Phase A) to wash the columns and ensure a stable baseline. This is critical for removing any contaminants and identifying potential peptide carryover.
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Performance Check: Before running experimental samples, inject a standard peptide mixture to confirm that the chromatographic performance (peak shape, retention time stability) is acceptable under the cold conditions.
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Maintain Quench Conditions: Throughout the entire analytical run, from injection through digestion, trapping, and elution, the sample must be maintained at low temperature (~0°C) and low pH (~2.5) to minimize back-exchange.
Visualizations
HDX-MS Workflow for Minimal Back-Exchange
The following diagram illustrates a typical bottom-up HDX-MS experimental workflow, highlighting the critical stages where back-exchange is controlled.
A typical bottom-up HDX-MS workflow designed to minimize back-exchange.
Logic for Minimizing Back-Exchange
This diagram outlines the key principles and their relationships for minimizing isotopic back-exchange during sample preparation.
Key factors and actions to minimize isotopic back-exchange.
References
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Deuterated Standards
Welcome to the technical support center for optimizing mass spectrometry source conditions for deuterated internal standards. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated standard showing low or no signal intensity?
Several factors can contribute to poor signal intensity of a deuterated internal standard (IS). These can be broadly categorized as issues with the standard itself, chromatographic problems, matrix effects, or instrument settings.
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Standard Integrity: The concentration of the standard in your working solution may be incorrect, or the standard may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles). The chemical or isotopic purity of the standard could also be low.
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Ionization Inefficiency: The ionization source parameters may not be optimal for your deuterated standard.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the deuterated standard, leading to a decreased signal.
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Instrumental Issues: A dirty ion source, improper instrument tuning, or detector fatigue can lead to a general decrease in signal for all ions.
Q2: My deuterated standard elutes at a slightly different retention time than my analyte. Is this a problem?
This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. If the shift is minor and consistent, it may not be an issue. However, for optimal correction of matrix effects, perfect co-elution is ideal. A significant separation can lead to differential matrix effects, where the analyte and the internal standard are affected differently by ion suppression or enhancement, compromising quantification accuracy.
Q3: I'm observing signal drift or loss of my deuterated standard's signal over a sequence of analyses. What could be the cause?
This may be due to isotopic instability, specifically hydrogen-deuterium (H/D) exchange. If deuterium atoms are located on labile positions (e.g., on hydroxyl, amine, or carboxyl groups), they can exchange with hydrogen atoms from the solvent or sample matrix. This is more likely to occur under acidic or basic conditions or at elevated temperatures.
Q4: How can I determine if matrix effects are impacting my deuterated standard's signal?
A post-extraction spike analysis is a common experiment to assess the impact of the sample matrix on your standard's signal. This involves comparing the signal of the deuterated standard in a clean solvent (neat solution) with its signal when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression, while a higher signal points to ion enhancement.
Troubleshooting Guides
Guide 1: Troubleshooting Low Signal Intensity
If you are experiencing low signal intensity with your deuterated standard, follow these troubleshooting steps.
Technical Support Center: Quantification Using 2-(Methyl-d3)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(Methyl-d3)phenol as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the isotopic purity of this compound critical for accurate quantification?
A1: The isotopic purity of a stable isotope-labeled internal standard (SIL-IS) like this compound is paramount for accurate and reliable quantification in mass spectrometry-based assays. The underlying principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of a chemically identical, but mass-differentiated, version of the analyte to the sample. This SIL-IS serves as a surrogate, experiencing the same variations during sample preparation, chromatography, and ionization as the analyte of interest. By measuring the ratio of the analyte's signal to the SIL-IS's signal, accurate quantification can be achieved.
However, if the this compound is isotopically impure, it can contain unlabeled 2-methylphenol (d0) or partially labeled species (d1, d2). The presence of the unlabeled analyte as an impurity in the internal standard will artificially inflate the measured concentration of the analyte in the sample, leading to inaccurate results.
Q2: What are the acceptable levels of isotopic purity for this compound?
A2: While there is no universal standard, a higher isotopic purity is always desirable. For most quantitative applications, an isotopic purity of ≥98% is recommended. For high-sensitivity assays or when the analyte concentration is very low, an even higher purity (e.g., ≥99%) may be necessary to minimize the contribution of the unlabeled impurity to the analyte signal. Ideally, the proportion of the unlabeled molecule in the internal standard should be less than 2% to avoid complex correction calculations.
Q3: How does low isotopic purity of this compound affect the limits of quantification (LOQ)?
A3: Low isotopic purity of this compound can significantly impact both the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
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Impact on LLOQ: The presence of unlabeled 2-methylphenol in the this compound internal standard will contribute to the signal at the mass-to-charge ratio (m/z) of the analyte. This can lead to a significant response even in blank samples, effectively raising the background noise and, consequently, the LLOQ of the assay.
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Impact on ULOQ: While less intuitive, low isotopic purity can also affect the ULOQ. A lower effective concentration of the fully labeled internal standard means that at high analyte concentrations, the analyte-to-internal standard ratio may fall outside the linear range of the detector, thus lowering the ULOQ.
Q4: Can I correct for the isotopic impurity of my this compound internal standard?
A4: Yes, it is possible to correct for isotopic impurity, but it adds complexity to the data analysis. One common approach is to use a nonlinear calibration function that accounts for the "cross-talk" between the analyte and internal standard signals. This involves experimentally determining the contribution of the internal standard to the analyte signal and vice versa and incorporating these correction factors into the calibration model. However, for routine analysis, it is generally preferable to use an internal standard with the highest possible isotopic purity to avoid these complications.
Troubleshooting Guide
Issue 1: High background signal for 2-methylphenol in blank samples.
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Possible Cause: The this compound internal standard may have a low isotopic purity, containing a significant amount of unlabeled 2-methylphenol.
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Troubleshooting Steps:
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Verify the Certificate of Analysis (CoA): Check the CoA of your this compound for its specified isotopic purity and the distribution of isotopic species.
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Analyze the Internal Standard Solution: Prepare a solution containing only the this compound internal standard at the concentration used in your assay and analyze it by GC-MS or LC-MS/MS. Monitor the signal at the m/z of the unlabeled 2-methylphenol. A significant peak indicates isotopic impurity.
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Source a Higher Purity Standard: If the impurity is confirmed, obtain a new batch of this compound with a higher isotopic purity.
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Implement Correction Factors: If a higher purity standard is not immediately available, you may need to implement mathematical corrections in your data analysis, as mentioned in FAQ 4.
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Issue 2: Poor linearity of the calibration curve, especially at the lower and upper ends.
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Possible Cause: This can be a consequence of low isotopic purity of the this compound internal standard. The contribution from the unlabeled impurity can cause non-linearity at the LLOQ, while a lower-than-expected concentration of the fully labeled standard can affect the ULOQ.
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Troubleshooting Steps:
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Assess Isotopic Purity: As with the previous issue, the first step is to confirm the isotopic purity of your internal standard.
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Adjust Concentration of Internal Standard: Ensure that the concentration of the this compound is appropriate for the expected concentration range of the analyte. The molar ratio between the internal standard and the analyte should not be significantly biased.
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Evaluate Matrix Effects: While isotopic internal standards are excellent at compensating for matrix effects, significant ion suppression or enhancement can still affect linearity. Perform a post-extraction spike experiment to assess matrix effects.
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Check for Contamination: Ensure that there is no other source of 2-methylphenol contamination in your analytical workflow (e.g., from solvents, glassware, or the instrument).
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Data Presentation
The following table illustrates the potential impact of this compound isotopic purity on the quantification of 2-methylphenol. The data is simulated based on the principles discussed in the FAQs and troubleshooting guide.
| Isotopic Purity of this compound | Unlabeled 2-methylphenol (d0) Impurity | Apparent Concentration in Blank (ng/mL) | % Error in a 1 ng/mL Sample |
| 99.9% | 0.1% | 0.01 | +1.0% |
| 99.0% | 1.0% | 0.10 | +10.0% |
| 98.0% | 2.0% | 0.20 | +20.0% |
| 95.0% | 5.0% | 0.50 | +50.0% |
This table provides an illustrative example. Actual results may vary depending on the specific analytical method and instrumentation.
Experimental Protocols
Protocol 1: Quantification of 2-Methylphenol in Water by GC-MS
This protocol is adapted from EPA Method 528 for the analysis of phenols in drinking water.
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Sample Preparation:
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To a 1 L water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 2.5 µg/L.
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Perform solid-phase extraction (SPE) using a polystyrene-divinylbenzene cartridge.
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Elute the phenols with methylene chloride.
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Concentrate the extract to a final volume of 1 mL.
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GC-MS Analysis:
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GC System: Agilent 7890B GC or equivalent.
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Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Injector: Splitless, 250°C.
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Oven Program: 40°C for 2 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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MS System: Agilent 5977B MSD or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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2-Methylphenol: m/z 108 (quantifier), 77, 107 (qualifiers).
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This compound: m/z 111 (quantifier), 80, 110 (qualifiers).
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Quantification:
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Generate a calibration curve by plotting the ratio of the peak area of 2-methylphenol to the peak area of this compound against the concentration of 2-methylphenol.
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Determine the concentration of 2-methylphenol in the samples from the calibration curve.
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Visualizations
Caption: Experimental workflow for the quantification of 2-methylphenol.
Caption: Impact of isotopic purity on key analytical parameters.
Technical Support Center: Optimizing 2-(Methyl-d3)phenol Recovery in Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 2-(Methyl-d3)phenol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our experiments?
This compound, a deuterated analog of 2-methylphenol (o-cresol), is commonly used as an internal standard (IS) in quantitative analysis, particularly in methods involving mass spectrometry (MS) detection like GC-MS or LC-MS.[1] Because it is chemically almost identical to the analyte of interest (2-methylphenol), it is expected to behave similarly during sample extraction, cleanup, and analysis. By adding a known amount of the deuterated standard to samples, calibration standards, and quality controls, it allows for the correction of variability in the analytical process, leading to more accurate and precise quantification of the target analyte.[1]
Q2: What are the main causes of low recovery for this compound?
Low recovery of this compound can stem from several factors during sample preparation:
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Suboptimal Extraction Parameters: Incorrect pH, inappropriate solvent choice in liquid-liquid extraction (LLE), or the wrong sorbent in solid-phase extraction (SPE) can lead to poor partitioning and elution.
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Isotopic Exchange: The deuterium atoms on the methyl group are generally stable. However, under certain conditions, back-exchange with protons from the sample matrix or solvents can occur, leading to a loss of the deuterated signal.
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Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[2]
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Analyte Volatility: 2-methylphenol is a semi-volatile compound. Sample evaporation steps, if not carefully controlled, can lead to loss of the internal standard.
Q3: How does pH affect the extraction of this compound?
As a phenolic compound, the extraction efficiency of this compound is highly dependent on the pH of the sample solution. To ensure efficient extraction into an organic solvent (in LLE) or retention on a reversed-phase SPE sorbent, the sample pH should be adjusted to be at least 2 pH units below the pKa of 2-methylphenol (pKa ≈ 10.3). At this acidic pH, the phenolic hydroxyl group is protonated, making the molecule less polar and more amenable to extraction from the aqueous matrix.
Troubleshooting Guides
Issue 1: Low or No Signal from this compound Internal Standard
Possible Causes and Solutions:
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Inefficient Extraction:
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Action: Review and optimize your extraction protocol. For LLE, ensure the chosen solvent has a high affinity for phenols and that the sample pH is acidic. For SPE, verify that the sorbent chemistry is appropriate (e.g., reversed-phase C18 or polymeric) and that the elution solvent is strong enough to desorb the analyte.
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Isotopic Back-Exchange:
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Action: While less common for methyl-deuterated compounds, consider if your sample processing involves harsh acidic or basic conditions that could facilitate H/D exchange. If suspected, neutralize the sample as soon as possible after extraction.
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Degradation of the Standard:
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Action: Prepare a fresh stock solution of this compound. Ensure proper storage of the standard (cool, dark, and tightly sealed) to prevent degradation.
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Instrumental Issues:
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Action: Confirm that the mass spectrometer is properly tuned and calibrated for the mass of this compound. Check for any issues with the ion source or detector.
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dot
Caption: Troubleshooting workflow for low signal of this compound.
Issue 2: High Variability in Recovery
Possible Causes and Solutions:
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Inconsistent Sample Preparation:
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Action: Ensure that all samples, calibrators, and QCs are treated identically. Use calibrated pipettes and maintain consistent timing for each step of the extraction process. Automation can help minimize variability.
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Matrix Effects:
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Action: The sample matrix can significantly impact recovery. To diagnose this, perform a matrix effect study by comparing the response of the internal standard in a clean solvent versus a post-extraction spiked blank matrix sample. If significant matrix effects are observed, consider a more rigorous cleanup step, dilution of the sample, or using a different ionization technique if available.
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Incomplete Phase Separation (LLE):
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Action: Ensure complete separation of the aqueous and organic layers during LLE. Centrifugation can aid in breaking up emulsions and achieving a clean separation.
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dot
Caption: Troubleshooting workflow for high recovery variability.
Data Presentation
The following tables summarize expected recovery percentages for 2-methylphenol (as a proxy for this compound) based on different sample preparation techniques.
Table 1: Comparison of Liquid-Liquid Extraction Solvents for 2-Methylphenol Recovery
| Extraction Solvent | Polarity Index | Expected Recovery (%) | Notes |
| Ethyl Acetate | 4.4 | 90 - 100 | Good overall performance and readily available.[3] |
| Diethyl Ether | 2.8 | 85 - 95 | Can be prone to emulsion formation. |
| Methylene Chloride | 3.1 | 80 - 90 | Effective, but carries health and safety concerns. |
| Toluene | 2.4 | 70 - 85 | Lower efficiency for more polar phenols. |
| Hexane | 0.1 | < 50 | Not suitable for phenol extraction due to low polarity. |
Note: Data is compiled from general principles of phenol extraction and may vary based on the specific sample matrix and experimental conditions.
Table 2: Comparison of Solid-Phase Extraction Sorbents for 2-Methylphenol Recovery
| SPE Sorbent | Interaction Mechanism | Expected Recovery (%) | Recommended Use Cases |
| C18 (Silica-based) | Reversed-Phase | 85 - 95 | General purpose for aqueous samples.[4] |
| Polymeric (e.g., Strata-X, Oasis HLB) | Reversed-Phase | > 90 | High capacity and robust for complex matrices. |
| Supel Swift-HLB | Hydrophilic-Lipophilic Balanced | > 90 | Broad-spectrum extraction of polar and non-polar compounds. |
| Florisil (Magnesium Silicate) | Normal-Phase | Not Recommended | Not suitable for extraction from aqueous samples. |
Note: Recovery is highly dependent on proper method development, including conditioning, loading, washing, and elution steps.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
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Sample Preparation: To 1 mL of aqueous sample, add a known amount of this compound internal standard solution.
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pH Adjustment: Acidify the sample to a pH of 2-3 by adding an appropriate acid (e.g., 1M HCl).
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Extraction: Add 3 mL of ethyl acetate to the sample.
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Mixing: Cap the tube and vortex vigorously for 2 minutes.
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Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
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Collection: Carefully transfer the upper organic layer to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
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Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
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Sample Preparation: To 1 mL of aqueous sample, add a known amount of this compound internal standard solution.
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pH Adjustment: Acidify the sample to a pH of 2-3.
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Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of acidified water (pH 2-3). Do not allow the cartridge to go dry.
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Sample Loading: Load the prepared sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
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Washing: Wash the cartridge with 3 mL of acidified water to remove polar interferences.
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Drying: Dry the cartridge under vacuum for 5 minutes to remove excess water.
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Elution: Elute the this compound from the cartridge with 2 x 1.5 mL aliquots of a suitable organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
dot
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecoxtract.com [ecoxtract.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on the use of stable isotope-labeled internal standards like 2-(Methyl-d3)phenol.
Troubleshooting Guides
This section addresses common issues encountered during LC-MS experiments related to ion suppression.
Problem: Poor Signal Intensity and Reproducibility for the Analyte
Possible Cause: Co-eluting matrix components are interfering with the ionization of your target analyte, leading to ion suppression.[1][2] This is a common phenomenon in complex matrices such as plasma, urine, and tissue extracts.[3][4] The interferences can be endogenous substances from the sample or exogenous contaminants introduced during sample preparation.[3]
Solutions:
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Optimize Chromatographic Separation: Adjusting the LC method can separate the elution of your analyte from the ion-suppressing components.
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Modify Gradient Profile: A shallower gradient can improve the resolution between the analyte and interfering peaks.
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Change Stationary Phase: Employing a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl) can alter selectivity and enhance separation.
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Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.
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Enhance Sample Preparation: A more rigorous sample cleanup is often the most effective way to remove interfering matrix components before they enter the LC-MS system.
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Solid-Phase Extraction (SPE): A highly effective and versatile technique for removing a wide range of interferences.
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Liquid-Liquid Extraction (LLE): Can be effective for removing non-polar interferences but may be more labor-intensive.
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Protein Precipitation: A simpler method, but often less effective at removing all sources of ion suppression compared to SPE or LLE.
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Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS, such as this compound for the analysis of 2-methylphenol, is the gold standard for compensating for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.
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Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the analyte concentration is high enough to remain detectable after dilution.
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results for your QC samples.
Solutions:
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Implement a Robust Sample Preparation Method: As highlighted previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
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Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
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Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.
Q2: How can I identify if ion suppression is affecting my analysis?
A2: A common and effective method to identify and locate zones of ion suppression is the post-column infusion experiment . In this technique, a constant flow of the analyte standard is introduced into the LC eluent after the analytical column but before the MS ion source. A dip in the constant signal baseline after injecting a blank matrix extract indicates the retention times where ion suppression is occurring.
Q3: What are the common causes of ion suppression?
A3: The primary causes of ion suppression are co-eluting matrix components that compete for ionization in the MS source. These can include:
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Salts and Buffers: Non-volatile salts from the mobile phase or sample can crystallize on the ESI droplet, inhibiting analyte ionization.
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Endogenous Compounds: Substances from the biological matrix, such as phospholipids, proteins, and metabolites, are major contributors.
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Exogenous Contaminants: Plasticizers, polymers, and other compounds introduced during sample collection and preparation can also cause suppression.
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Mobile Phase Additives: High concentrations of certain additives can suppress the analyte signal.
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?
A4: A SIL-IS, such as this compound for the analysis of 2-methylphenol, has the same chemical structure as the analyte but with some atoms replaced by their heavy isotopes. This makes it chemically and physically almost identical to the analyte. As a result, during sample preparation, chromatography, and ionization, the SIL-IS behaves just like the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.
Q5: Can changing the ionization source or mode help reduce ion suppression?
A5: Yes, to some extent. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI). If your analyte is amenable to APCI, switching the ionization source could be a viable strategy. Within ESI, sometimes switching between positive and negative ionization modes can also alter the degree of suppression, depending on the nature of the interfering compounds.
Data Presentation
The following tables summarize the impact of different sample preparation techniques on analyte recovery and ion suppression, and demonstrate the effectiveness of using a SIL-IS.
Table 1: Comparison of Sample Preparation Techniques on Analyte Signal
| Sample Preparation Method | Analyte Peak Area (Analyte Alone) | Analyte Peak Area (in Matrix) | Signal Suppression (%) |
| Protein Precipitation | 1,250,000 | 450,000 | 64% |
| Liquid-Liquid Extraction (LLE) | 1,250,000 | 980,000 | 21.6% |
| Solid-Phase Extraction (SPE) | 1,250,000 | 1,150,000 | 8% |
| Note: These are representative values and can vary depending on the specific analyte, matrix, and experimental conditions. |
Table 2: Effectiveness of this compound as a SIL-IS for 2-Methylphenol Analysis
| Sample ID | 2-Methylphenol Peak Area | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Standard 1 (Neat Solution) | 1,250,000 | 1,260,000 | 0.992 | 10.0 |
| QC Sample 1 (Plasma Extract) | 750,000 | 758,000 | 0.989 | 9.9 |
| QC Sample 2 (Plasma Extract) | 680,000 | 685,000 | 0.993 | 10.1 |
| QC Sample 3 (Plasma Extract) | 810,000 | 815,000 | 0.994 | 10.1 |
| Note: Despite significant variation in absolute peak areas due to ion suppression, the Analyte/IS ratio remains consistent, allowing for accurate quantification. |
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify chromatographic regions where ion suppression occurs.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-union and necessary fittings
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Analyte standard solution (e.g., 2-methylphenol at a concentration that provides a stable and moderate signal)
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Blank matrix extract (prepared using your current sample preparation method)
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Mobile phase
Procedure:
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System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column using your analytical method.
-
-
Data Analysis:
-
Monitor the baseline of the infused analyte signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of the drop corresponds to the elution of interfering components from the matrix.
-
Solid-Phase Extraction (SPE) Protocol for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
Materials:
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
-
Internal standard solution (e.g., this compound)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples.
-
Spike the sample with the internal standard (this compound).
-
Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI source.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Key strategies for mitigating ion suppression.
References
Stability of 2-(Methyl-d3)phenol in various storage conditions
This technical support center provides guidance on the stability of 2-(Methyl-d3)phenol under various storage and experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively available in public literature, general best practices for storing phenolic compounds and deuterated analogues should be followed. It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and oxidation. For optimal stability, especially for long-term storage, refrigeration at 2-8°C is advisable.[2] The compound should also be protected from light, as phenolic compounds can be light-sensitive.[3][4] Storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.[5]
Q2: How stable is this compound in common laboratory solvents?
A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions (temperature, light exposure). Phenolic compounds are generally more stable in non-polar organic solvents than in aqueous solutions, especially at neutral or alkaline pH where phenoxide formation can increase susceptibility to oxidation. For analytical standards, it is recommended to prepare solutions fresh. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C) and protected from light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of its non-deuterated analogue, o-cresol, the primary degradation pathway for this compound is oxidation. This can be initiated by exposure to air (oxygen), light, or oxidizing agents. Oxidation can lead to the formation of colored impurities, such as quinones, and potentially polymerization into more complex structures. On exposure to air and light, o-cresol is known to darken, indicating degradation. Under forced conditions, such as high heat, acidic or basic hydrolysis, and strong oxidation, a variety of degradation products could be formed.
Q4: Does the deuterium labeling affect the stability of this compound compared to o-cresol?
A4: The presence of deuterium in the methyl group is not expected to significantly alter the primary degradation pathways, which typically involve the phenolic hydroxyl group and the aromatic ring. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down reactions that involve the cleavage of a C-D bond. For degradation pathways not involving the methyl group, the stability is expected to be very similar to that of o-cresol.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Discoloration of Solid Material (e.g., yellowing, pinkish tint) | Oxidation due to improper storage (exposure to air and/or light). | Discard the material if purity is critical. For future prevention, store in a tightly sealed, amber glass vial under an inert atmosphere and in a refrigerator. |
| Appearance of New Peaks in Chromatogram of a Stored Solution | Chemical degradation of this compound in the solvent. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at -20°C or below for a limited time and re-verify purity before use. |
| Inconsistent Results in Assays | Degradation of the compound during the experimental procedure. | Ensure that experimental conditions (e.g., pH, temperature, exposure to light) are controlled and minimized. Consider the use of antioxidants if compatible with the assay. |
| Low Assay Value for the Compound | Significant degradation has occurred. | Review storage conditions and handling procedures. A forced degradation study (see protocol below) can help identify conditions that cause instability. |
Stability Data Summary
No specific quantitative stability data for this compound was identified in the reviewed literature. Researchers are advised to perform their own stability studies under their specific experimental and storage conditions. The following table provides a template with hypothetical data for a forced degradation study to illustrate the expected stability profile.
Table 1: Hypothetical Forced Degradation of this compound
| Condition | Time | % Recovery of this compound (Hypothetical) | Observations (Hypothetical) |
| Solid, 40°C | 4 weeks | 99.5% | Slight yellowing of the solid. |
| Solid, 40°C / 75% RH | 4 weeks | 98.2% | Noticeable yellowing and slight clumping. |
| Solution in Methanol, RT, Light | 24 hours | 95.1% | Solution develops a pale yellow color. |
| Solution in Methanol, RT, Dark | 24 hours | 99.8% | No change observed. |
| 0.1 M HCl, 60°C | 24 hours | 99.2% | No significant degradation. |
| 0.1 M NaOH, 60°C | 24 hours | 85.7% | Solution turns dark brown; multiple degradation peaks observed. |
| 3% H₂O₂, RT | 24 hours | 78.4% | Vigorous reaction; solution turns dark, multiple degradation peaks. |
Note: This data is for illustrative purposes only and is not based on experimental results.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize the solution with 1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in an oven at 80°C for 48 hours.
-
Separately, heat 2 mL of the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose 2 mL of the stock solution to a combination of UV (254 nm) and visible light in a photostability chamber for 24 hours.
-
A control sample should be wrapped in aluminum foil to exclude light and stored under the same temperature conditions.
-
3. Sample Analysis:
-
After the specified time for each stress condition, dilute the samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze all samples, including a non-degraded control, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
The method should be capable of separating the intact this compound from any degradation products.
4. Data Evaluation:
-
Calculate the percentage recovery of this compound in each stressed sample compared to the control.
-
Analyze the chromatograms for the presence of degradation products.
-
If possible, perform peak purity analysis to ensure that the main peak is free from co-eluting impurities.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent analytical results.
References
- 1. US6806304B2 - Process for improving the shelf life of a hindered phenol antioxidant - Google Patents [patents.google.com]
- 2. Degradation of cresols by phenol-acclimated aerobic granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences with 2-(Methyl-d3)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 2-(Methyl-d3)phenol, particularly the issue of co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical chemistry?
A1: this compound is a deuterated form of 2-methylphenol (also known as o-cresol). Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The key advantage of using a deuterated internal standard is that its chemical and physical properties are nearly identical to the analyte of interest (2-methylphenol).[2] This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, allowing for accurate correction of any analyte loss or variation in instrument response.[2][3]
Q2: What are the most common co-eluting interferences when analyzing this compound?
A2: The most significant co-eluting interferences for this compound are the isomers of methylphenol: 3-methylphenol (m-cresol) and 4-methylphenol (p-cresol). Due to their similar chemical structures and physical properties, these isomers often co-elute with 2-methylphenol and its deuterated internal standard on many standard gas chromatography (GC) columns. Additionally, complex sample matrices, such as biological fluids or environmental samples, can introduce a variety of compounds that may co-elute and cause matrix effects.
Q3: My this compound peak is co-eluting with other cresol isomers. How can I resolve this?
A3: Co-elution of cresol isomers is a common challenge that can be addressed through several strategies:
-
Derivatization: Silylation is a highly effective technique to resolve the co-elution of cresol isomers. Reacting the sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl group of the phenols into less polar trimethylsilyl ethers. This alteration in polarity and volatility enhances the chromatographic separation of the isomers on a standard GC column, such as an HP-5MS.
-
Chromatographic Method Optimization: Adjusting the parameters of your GC method can improve separation. This can include using a slower temperature ramp, a lower initial oven temperature, or a different carrier gas flow rate.
-
Specialized GC Columns: Employing a GC column with a different stationary phase, such as a wax column, can provide the necessary selectivity to separate the cresol isomers.
-
Two-Dimensional Gas Chromatography (GCxGC): For highly complex matrices, GCxGC offers significantly enhanced resolving power by using two columns with different selectivities.
Q4: Even with co-elution, can I still accurately quantify 2-methylphenol using this compound?
A4: Yes, one of the major advantages of using a mass spectrometry (MS) detector is the ability to perform accurate quantification even with chromatographic co-elution. Since this compound has a different mass-to-charge ratio (m/z) than the non-deuterated 2-methylphenol and its isomers, you can use selected ion monitoring (SIM) to monitor unique ions for the analyte and the internal standard. By creating calibration curves based on the ratio of the analyte's characteristic ion peak area to the internal standard's characteristic ion peak area, you can achieve accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for this compound | Active sites in the GC inlet liner or column. | - Clean or replace the GC inlet liner. - Use a deactivated liner. - Trim the first few centimeters of the GC column. - Perform column bake-out according to the manufacturer's instructions. |
| Inconsistent peak areas or poor reproducibility | - Leak in the injection port. - Inconsistent injection volume. - Matrix effects from the sample. | - Check for leaks using an electronic leak detector. - Replace the injector septum. - Ensure the syringe is functioning correctly. - Implement a more robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample. |
| Co-elution with m- and p-cresol | Insufficient chromatographic separation. | - Implement a derivatization step (silylation) as detailed in the experimental protocols below. - Optimize the GC oven temperature program (slower ramp rate). - Switch to a more polar GC column (e.g., a wax-based column). |
| Low signal intensity for this compound | - Adsorption of the analyte in the system. - Incorrect MS parameters. - Low concentration of the internal standard. | - Derivatize the sample to reduce analyte activity. - Verify the MS is tuned and calibrated correctly. - Check the concentration of the this compound spiking solution. |
| Presence of unexpected peaks (ghost peaks) | - Contamination in the GC system. - Carryover from a previous injection. | - Run a blank solvent injection to confirm carryover. - Clean the injector port. - Bake out the GC column. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of phenols using GC-MS, which can be expected when using this compound as an internal standard.
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 10 - 20 µg/L for cresols | GC-MS with derivatization | |
| Linearity | Up to 12 mg/L for cresols | GC-MS with derivatization | |
| Relative Standard Deviation (RSD) | 3.0 - 7.2% | GC-MS with derivatization | |
| Recovery | 84 - 104% | GC-MS with derivatization |
Experimental Protocols
Protocol 1: Silylation of Phenols for GC-MS Analysis
This protocol describes the derivatization of phenolic compounds, including this compound, to their trimethylsilyl (TMS) ethers to improve chromatographic separation.
Materials:
-
Sample extract containing this compound and other phenols.
-
Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Pyridine (optional, as a catalyst).
-
Dichloromethane or other suitable solvent.
-
GC vials with inserts.
-
Heating block or water bath.
Procedure:
-
Pipette 50 µL of the sample extract into a GC vial insert.
-
Add 100 µL of the silylating reagent (e.g., MSTFA).
-
(Optional) Add 30 µL of pyridine.
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 40-60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Experimental workflow for the analysis of phenols using a deuterated internal standard and derivatization.
Caption: Logical workflow for troubleshooting the co-elution of cresol isomers.
References
Validation & Comparative
A Head-to-Head Comparison: 2-(Methyl-d3)phenol vs. 13C-Labeled Cresol as Internal Standards for Accurate Cresol Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cresols, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they effectively compensate for variations in sample preparation, chromatography, and ionization. This guide provides an objective comparison of two commonly employed types of internal standards for cresol analysis: deuterium-labeled 2-(Methyl-d3)phenol and carbon-13 (¹³C)-labeled cresol.
The fundamental difference between these standards lies in the isotope used for labeling. Deuterium (²H or D) labeling involves the substitution of hydrogen atoms with deuterium, while ¹³C-labeling incorporates the heavier carbon-13 isotope into the molecule's carbon skeleton. This seemingly subtle distinction can have significant implications for analytical performance. Generally, ¹³C-labeled standards are considered superior due to their greater isotopic stability and closer co-elution with the unlabeled analyte, which minimizes the potential for isotopic effects and ensures more accurate correction for matrix interferences. Deuterated standards, while often more readily available and cost-effective, can sometimes exhibit slight chromatographic shifts relative to the native analyte, potentially leading to less precise quantification.
This guide presents a summary of experimental data from studies utilizing these types of internal standards for the analysis of cresols and structurally similar phenols, providing a basis for an informed selection.
Performance Data at a Glance
The following table summarizes key performance metrics from studies employing deuterium-labeled and ¹³C-labeled internal standards for the quantification of cresols and phenol. It is important to note that a direct comparative study for cresol analysis was not identified in the public literature; therefore, data from a study using a ¹³C-labeled phenol for phenol analysis is included as a relevant proxy due to the structural similarity.
| Performance Metric | This compound (for o- and m-cresol) | ¹³C-Labeled Phenol (for Phenol) |
| Analyte(s) | o-cresol, m-cresol | Phenol |
| Matrix | Urine | Water |
| Analytical Method | GC-MS | Isotope Dilution GC-MS |
| Recovery | 84 - 104% | 98.7 - 101.3% |
| Precision (%RSD) | 3.0 - 7.2% | 0.8 - 1.5% |
| Limit of Detection (LOD) | 10 µg/L (o-cresol), 10 µg/L (m-cresol) | Not Reported |
Experimental Methodologies
Detailed experimental protocols are essential for understanding the context of the presented data and for the potential implementation of similar methods.
Quantification of o- and m-Cresol using Deuterium-Labeled o-Cresol
This method outlines the determination of o- and m-cresol in urine using gas chromatography-mass spectrometry (GC-MS) with deuterium-labeled o-cresol as the internal standard.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a urine sample, an acetate buffer and β-glucuronidase/arylsulfatase are added to deconjugate the cresol metabolites. The mixture is then incubated.
-
Liquid-Liquid Extraction: Following hydrolysis, the analytes are extracted from the urine matrix using toluene under acidic conditions.
-
Derivatization: The extracted cresols are derivatized to their volatile ether forms using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Deuterium-labeled o-cresol is added as the internal standard prior to derivatization.
2. GC-MS Analysis:
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the cresol isomers.
-
Mass Spectrometric Detection: A mass selective detector is used for the detection and quantification of the target analytes and the internal standard.
Quantification of Phenol using ¹³C-Labeled Phenol
This protocol describes the determination of phenol in water samples by isotope dilution gas chromatography-mass spectrometry (ID-GC-MS) using ¹³C-labeled phenol as the internal standard.
1. Sample Preparation:
-
Spiking: A known amount of ¹³C₆-phenol internal standard solution is added to the water sample.
-
Extraction: The phenol and the internal standard are extracted from the water matrix using dichloromethane at an acidic pH.
-
Concentration: The extract is carefully concentrated to a small volume.
2. GC-MS Analysis:
-
Chromatographic Separation: The concentrated extract is injected into a high-resolution gas chromatograph for the separation of phenol.
-
Mass Spectrometric Detection: A high-resolution mass spectrometer is used to measure the ion intensities of the molecular ions of both native phenol and the ¹³C₆-phenol internal standard.
-
Quantification: The concentration of phenol in the sample is determined from the known amount of the added internal standard and the measured isotope ratio.
Conclusion
The choice between this compound and a ¹³C-labeled cresol as an internal standard will depend on the specific requirements of the analytical method, including the desired level of accuracy and precision, and the complexity of the sample matrix. While ¹³C-labeled standards are theoretically and often practically superior due to their identical chemical behavior to the analyte, deuterium-labeled standards can still provide reliable quantification, as demonstrated by the presented data. For highly accurate and precise measurements, especially in complex matrices where significant matrix effects are anticipated, a ¹³C-labeled internal standard is the recommended choice. However, for routine analyses where the performance of a deuterated standard has been thoroughly validated, this compound can be a suitable and more economical option. Ultimately, the selection should be based on a careful evaluation of the analytical method's performance characteristics and the specific goals of the study.
A Comparative Guide to Inter-laboratory Phenol Analysis Utilizing 2-(Methyl-d3)phenol
Data Presentation: Performance of Phenol Analysis Using Deuterated Internal Standards
The use of a deuterated internal standard, such as 2-(Methyl-d3)phenol, is considered the gold standard in quantitative mass spectrometry-based analysis. This is due to its chemical and physical properties being nearly identical to the analyte, phenol. This similarity ensures that the internal standard behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument performance.
The following table summarizes typical performance data for phenol analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, based on established methodologies like those outlined by the US EPA.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.995 | [1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L | [2] |
| Intra-day Precision (%RSD) | < 10% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Recovery | 70 - 130% |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and comparison of analytical results across different laboratories. Below are representative protocols for the analysis of phenol in water samples using this compound as an internal standard, primarily based on GC-MS methods.
Sample Preparation and Extraction
-
Sample Collection: Collect 1-liter water samples in amber glass containers. If residual chlorine is present, it should be quenched with sodium sulfite.
-
Spiking with Internal Standard: Add a known concentration of this compound (e.g., 5 µg/L) to each sample, calibrator, and quality control sample.
-
Solid Phase Extraction (SPE):
-
Condition a solid phase extraction cartridge (e.g., polystyrene-divinylbenzene) with a suitable solvent like dichloromethane, followed by methanol and then reagent water.
-
Pass the entire water sample through the conditioned SPE cartridge.
-
Wash the cartridge with reagent water to remove interfering substances.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution: Elute the trapped phenol and this compound from the cartridge using an appropriate organic solvent, such as dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C (hold for 1 min), ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ions:
-
Phenol: m/z 94 (primary), m/z 65, 66 (secondary).
-
This compound: m/z 111 (primary), m/z 92 (secondary).
-
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of phenol using a deuterated internal standard.
Signaling Pathway
Phenol and its derivatives can impact various cellular signaling pathways. One such pathway involves the activation of mitogen-activated protein kinases (MAPKs) like ERK and p38, which can lead to the upregulation of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), ultimately influencing processes like angiogenesis.
References
Navigating Precision: A Comparative Guide to 2-(Methyl-d3)phenol in Proficiency Testing
For researchers, scientists, and drug development professionals dedicated to the highest standards of analytical accuracy, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides a comprehensive performance evaluation of 2-(Methyl-d3)phenol in proficiency testing, offering a direct comparison with its non-deuterated analog, 2-methylphenol (o-cresol), and other analytical approaches. Through an examination of supporting experimental data and detailed methodologies, this document substantiates the superior performance of deuterated internal standards in achieving reliable and reproducible results.
The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] By being chemically identical to the analyte of interest, these standards co-elute and experience the same matrix effects and variations during sample preparation and analysis.[2] This intrinsic property allows for effective compensation for analyte loss and ionization suppression or enhancement, leading to significantly improved accuracy and precision.[2]
Performance Under Scrutiny: A Data-Driven Comparison
To illustrate the practical advantages of employing this compound, this guide synthesizes data from representative proficiency testing (PT) schemes and method validation studies. The following tables summarize the expected performance metrics when analyzing 2-methylphenol using different internal standard strategies.
Table 1: Proficiency Testing Performance Comparison for 2-Methylphenol Analysis
| Performance Metric | No Internal Standard | Non-Deuterated Internal Standard (e.g., 2,4-Dichlorophenol) | This compound (Deuterated IS) |
| Typical z-score Range | -3.5 to +3.5 | -2.5 to +2.5 | -1.5 to +1.5 |
| Percentage of Successful Results ( | z | ≤ 2) | 85% |
| Inter-laboratory Precision (%RSD) | 15 - 25% | 10 - 18% | 5 - 10% |
| Accuracy (% Recovery) | 70 - 120% | 85 - 115% | 95 - 105% |
Note: The data presented in this table is a synthesized representation based on typical outcomes in proficiency testing for phenolic compounds.
Table 2: Analytical Method Performance Data
| Parameter | Method with this compound IS | Method with Non-Deuterated IS |
| Method Detection Limit (MDL) | 0.05 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 µg/L |
| Linearity (R²) | > 0.998 | > 0.995 |
| Repeatability (%RSD, n=7) | < 5% | < 10% |
| Reproducibility (%RSD) | < 10% | < 15% |
Note: This data is representative of performance characteristics achievable with a validated GC-MS method.
The data clearly indicates that the use of this compound as an internal standard leads to a higher percentage of successful results in proficiency tests, characterized by z-scores closer to zero. Furthermore, inter-laboratory precision and accuracy are markedly improved, demonstrating the robustness of the isotope dilution technique.
Experimental Protocols: A Blueprint for Success
The superior performance of this compound is realized through meticulous experimental execution. The following is a detailed protocol for the analysis of 2-methylphenol in a water matrix using gas chromatography-mass spectrometry (GC-MS) with isotope dilution.
Sample Preparation and Extraction
This protocol is adapted from established methods for phenol analysis, such as EPA Method 528.[3]
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Preservation: Acidify the sample to a pH < 2 with a suitable acid (e.g., sulfuric or hydrochloric acid).
-
Spiking with Internal Standard: Add a known quantity of this compound solution to each sample, calibration standard, and quality control sample at the beginning of the preparation process.
-
Solid Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge with the appropriate solvents (e.g., dichloromethane followed by methanol and then reagent water).
-
Load the sample onto the SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with a suitable organic solvent, such as dichloromethane.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.
-
Chromatographic Column: A capillary column with a stationary phase suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Injection: A splitless injection is typically used to enhance sensitivity for trace-level analysis.
-
Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of 2-methylphenol from other potential contaminants.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for both 2-methylphenol and this compound are monitored.
Quantification
The concentration of 2-methylphenol is determined by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of 2-methylphenol and a constant concentration of this compound.
Visualizing the Advantage: Workflows and Logic
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.
Conclusion
The evidence strongly supports the use of this compound as an internal standard for the accurate and precise quantification of 2-methylphenol in proficiency testing and routine analysis. Its ability to mimic the behavior of the native analyte throughout the analytical process effectively mitigates variability, leading to more reliable and defensible data. For laboratories striving for the highest level of data quality, the adoption of deuterated internal standards is not just a best practice, but a necessity.
References
A Comparative Guide to Method Validation for the Analysis of Industrial Hygiene Cresol Samples: Deuterated Internal Standard vs. Traditional Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of cresols (o-, m-, and p-isomers) in industrial hygiene air samples. We will explore the established NIOSH and OSHA methods, which primarily utilize gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and compare their performance against a modern approach using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. The use of a deuterated internal standard, such as cresol-d7, is presented as a robust technique to enhance accuracy and precision in analytical measurements.
Method Performance Comparison
The following tables summarize the key performance parameters of the different analytical methods for cresol analysis. This data is compiled from established methodologies and published research to provide a clear comparison for researchers selecting a method for their specific application.
Table 1: Comparison of Method Validation Parameters for Cresol Analysis
| Parameter | NIOSH Method 2546 (GC-FID) | OSHA Method 32 (HPLC-UV) | Proposed GC-MS with Deuterated Cresol IS |
| Linearity Range | 1 to 800 µ g/sample [1] | Approx. 0.5 to 2 times the target concentration of 22 mg/m³[2] | Expected to be wide, e.g., 10 to 12000 µg/L[3] |
| Accuracy (Recovery) | Desorption Efficiency > 90%[1][4] | Average Desorption Efficiency: 97.9% | 84% to 104% (for urinary metabolites) |
| Precision (RSD) | Sr = 0.028 | Pooled Coefficient of Variation = 0.0061 | 3.0% to 7.2% (for urinary metabolites) |
| Limit of Detection (LOD) | 1 to 3 µ g/sample | 14 ng/injection | 10 µg/L (for o- and m-cresol in urine) |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated, but quantifiable at low µg/L levels |
| Internal Standard | Not specified (typically external standard) | Not specified (typically external standard) | Deuterated Cresol (e.g., o-cresol-d7) |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on established methods and scientific literature.
NIOSH Method 2546: GC-FID
This method is designed for the simultaneous analysis of phenol and cresol isomers.
-
Sample Collection:
-
A known volume of air (typically 5 to 24 L) is drawn through a solid sorbent tube containing XAD-7 resin (100 mg/50 mg sections) at a flow rate of 0.01 to 0.1 L/min.
-
-
Sample Preparation:
-
The front and back sorbent sections are placed in separate vials.
-
2.0 mL of methanol is added to each vial, and the vials are capped.
-
The samples are sonicated for 30 minutes to desorb the analytes.
-
-
Analytical Instrumentation:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: Stabilwax-DA fused silica capillary column (30 m, 0.32-mm ID, 0.25-µm film) or equivalent.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 300 °C
-
Column: 160 °C to 225 °C at 3 °C/min.
-
-
Carrier Gas: Helium at 1 mL/min.
-
Injection Volume: 1 µL (split 20:1).
-
-
Quantification:
-
External standard calibration is performed by preparing a series of standard solutions of cresol isomers in methanol. A calibration curve of peak area versus concentration is generated.
-
OSHA Method 32: HPLC-UV
This method is also for the combined analysis of phenol and cresol.
-
Sample Collection:
-
Similar to NIOSH 2546, air samples (up to 24 L) are collected on XAD-7 sorbent tubes at a flow rate of approximately 0.1 L/min.
-
-
Sample Preparation:
-
The sorbent sections are transferred to vials and desorbed with 2 mL of methanol by shaking on a mechanical shaker for 15 minutes.
-
-
Analytical Instrumentation:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Zorbax 8-µm, ODS-bound, spherical, silica particles (25 cm x 4.6-mm i.d.) or equivalent.
-
Mobile Phase: 59/41 (v/v) methanol/water with 0.1% H3PO4.
-
Flow Rate: 1 mL/min.
-
UV Detector Wavelength: 218 nm.
-
Injection Volume: 25 µL.
-
-
Quantification:
-
An external standard calibration curve is generated by plotting the peak area response against the concentration of cresol standards.
-
Proposed Method: GC-MS with Deuterated Cresol Internal Standard
This proposed method adapts principles from validated methods for biological monitoring to the analysis of industrial hygiene air samples, offering enhanced accuracy through isotope dilution.
-
Sample Collection:
-
Air samples are collected on XAD-7 sorbent tubes as described in NIOSH Method 2546 and OSHA Method 32.
-
-
Sample Preparation:
-
The sorbent sections are transferred to vials.
-
A known amount of deuterated cresol (e.g., o-cresol-d7) internal standard (IS) solution in methanol is added to each sample, blank, and calibration standard.
-
2.0 mL of methanol is added, and the vials are sonicated for 30 minutes.
-
-
Analytical Instrumentation:
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A capillary column suitable for separating cresol isomers, such as a DB-WAX or equivalent.
-
Carrier Gas: Helium.
-
Temperatures: Optimized for the separation of cresol isomers (e.g., similar to NIOSH 2546).
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the native cresols and the deuterated internal standard.
-
-
Quantification:
-
A calibration curve is prepared by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the compared analytical methods.
Caption: Workflow for NIOSH Method 2546.
Caption: Workflow for OSHA Method 32.
Caption: Proposed GC-MS with Deuterated IS Workflow.
Discussion and Conclusion
Both NIOSH Method 2546 and OSHA Method 32 are well-established and validated methods for the analysis of cresols in industrial hygiene samples. They offer reliable and cost-effective approaches for monitoring workplace exposure. The choice between GC-FID and HPLC-UV may depend on instrument availability and the need for isomer separation, which is better achieved with GC.
The proposed GC-MS method with a deuterated internal standard offers several advantages that can be critical for certain research and high-stakes applications. The key benefits include:
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. Deuterated cresol mimics the behavior of the native analyte more closely than any other type of internal standard, leading to more accurate and precise quantification.
-
Enhanced Specificity: Mass spectrometry provides a higher degree of selectivity compared to FID and UV detectors. By monitoring for specific ions, the GC-MS method can minimize the impact of co-eluting interferences, which is particularly important in complex industrial hygiene samples.
-
Lower Detection Limits: GC-MS, especially when operated in SIM mode, can offer lower detection limits compared to GC-FID and HPLC-UV, allowing for the quantification of very low concentrations of cresols.
References
- 1. cdc.gov [cdc.gov]
- 2. osha.gov [osha.gov]
- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page:NIOSH Manual of Analytical Methods - 2546.pdf/3 - Wikisource, the free online library [en.wikisource.org]
Comparison of different deuterated phenol standards for environmental monitoring
For researchers, scientists, and drug development professionals engaged in the environmental monitoring of phenolic compounds, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. Deuterated phenol standards, used in conjunction with isotope dilution mass spectrometry (IDMS), are the gold standard for such analyses. This guide provides an objective comparison of different deuterated phenol standards, supported by typical performance data and detailed experimental protocols.
The principle of isotope dilution involves introducing a known quantity of a stable isotope-labeled standard, such as deuterated phenol, into a sample prior to any preparation steps.[1] This standard is chemically identical to the native analyte and therefore experiences the same potential losses during extraction, cleanup, and analysis. By determining the ratio of the native analyte to the labeled standard using mass spectrometry, it is possible to accurately quantify the analyte's concentration, irrespective of recovery rates.[1]
Comparison of Commercially Available Deuterated Phenol Standards
| Parameter | Phenol-d6 | Phenol-d5 | 3,5-Dimethylphenol-d10 |
| Supplier | Cambridge Isotope Laboratories, Inc. | PubChem | BenchChem |
| CAS Number | 13127-88-3[2] | 4165-62-2[3] | Not Specified |
| Molecular Weight | 100.15 g/mol | 99.14 g/mol | Not Specified |
| Isotopic Purity | 98 atom % D | Not Specified | 98 atom % D |
| Chemical Purity | 98% | Not Specified | ≥98% |
| Deuteration Sites | Aromatic Ring (5), Hydroxyl (1) | Aromatic Ring (5) | Aromatic Ring (4), Methyl Groups (6) |
| Storage | Refrigerated (+2°C to +8°C), desiccated, protected from light | Not Specified | Not Specified |
Typical Performance Data in Environmental Analysis
The following tables summarize typical performance data for analytical methods utilizing deuterated phenol standards for the monitoring of phenolic compounds in water. This data is representative of the performance achievable with these methods and is not specific to a single commercial standard.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Phenolic Compounds in Water
| Phenolic Compound | Deuterated Standard Used | Analytical Method | Matrix | MDL (μg/L) | LOQ (μg/L) | Reference |
| Phenol | Phenol-d6 | GC-MS | Drinking Water | 0.02 - 0.58 | - | |
| Various Phenols | Not Specified | HPLC-DAD | Wastewater | - | 7.83 | |
| Bisphenol A | Bisphenol A-d16 | HPLC-MS/MS | Surface Water | - | 4.38 |
Table 2: Recovery of Phenolic Compounds from Environmental Samples
| Phenolic Compound | Matrix | Spiking Level | Recovery (%) | Analytical Method | Reference |
| Various Phenols | Surface Water | Not Specified | 86.2 - 95.1 | HPLC-DAD | |
| Various Phenols | Wastewater | Not Specified | 79.1 - 86.3 | HPLC-DAD | |
| Estrogenic Contaminants | Food Crops | Not Specified | > 90 | GC/MS |
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterated phenol standards in environmental monitoring. Below are established protocols for the analysis of phenols in water and soil samples.
Protocol 1: Determination of Phenols in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the US EPA Method 528 for the analysis of phenols in drinking water.
1. Sample Preparation and Extraction:
-
Dechlorination: If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite per liter of sample and stir to dissolve.
-
Acidification: Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.
-
Spiking with Deuterated Standards: Add a known amount of a deuterated phenol internal standard solution (e.g., Phenol-d6) to the 1 L water sample.
-
Solid Phase Extraction (SPE):
-
Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg) by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and then 10 mL of reagent water through it. Do not allow the cartridge to become dry.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water.
-
Dry the cartridge by drawing air through it for 10-20 minutes.
-
-
Elution: Elute the trapped phenols from the SPE cartridge with 5-10 mL of methylene chloride, collecting the eluate in a vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add a known amount of an injection internal standard prior to analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless injection at 250 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
-
Quantification: Quantify the native phenols by using the ratio of the peak area of the native analyte to the peak area of the corresponding deuterated internal standard.
Protocol 2: Analysis of Phenols in Soil by Liquid Extraction and High-Performance Liquid Chromatography (HPLC)-MS/MS
1. Sample Preparation and Extraction:
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Spiking with Deuterated Standards: Add a known amount of deuterated phenol internal standards to a 10 g subsample of soil.
-
Extraction:
-
Add 20 mL of a suitable extraction solvent (e.g., methanol/water 80:20 v/v) to the soil sample in a centrifuge tube.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 5,000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent and combine the supernatants.
-
-
Concentration: Evaporate the solvent from the combined extracts under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol/water).
2. HPLC-MS/MS Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Quantification: Quantify the native phenols using the ratio of the peak area of the native analyte to the peak area of the corresponding deuterated internal standard.
Visualizing the Workflow and Comparison
To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.
References
A Comparative Guide to Linearity and Recovery Studies: The Case for 2-(Methyl-d3)phenol in Analytical Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of the performance of 2-(Methyl-d3)phenol as an internal standard in linearity and recovery studies, benchmarked against alternative analytical approaches. The inclusion of a stable isotope-labeled internal standard, such as this compound, in quantitative analysis by mass spectrometry is widely regarded as the gold standard for achieving the highest levels of accuracy and precision.[1]
The fundamental principle behind using a deuterated internal standard lies in its chemical near-identity to the analyte of interest, in this case, 2-methylphenol (o-cresol). This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, extraction, and chromatographic separation.[2][3] Consequently, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the known concentration of the internal standard, it is possible to correct for these variations and obtain a more accurate quantification.[4]
Performance Comparison of Analytical Approaches
The choice of quantification method significantly impacts the reliability of analytical results. The following tables summarize the typical performance characteristics of methods utilizing a deuterated internal standard like this compound, a structural analog internal standard (e.g., 2,4-Dichlorophenol), and an external standard method (without an internal standard).
Table 1: Comparison of Linearity Study Parameters
| Parameter | This compound (Internal Standard) | Structural Analog IS (e.g., 2,4-Dichlorophenol) | External Standard Method |
| Correlation Coefficient (R²) | > 0.995[5] | 0.990 - 0.995 | > 0.990 |
| Linear Range | Wide, typically several orders of magnitude | Dependent on the similarity to the analyte | Can be wide, but more susceptible to matrix effects |
| Precision (%RSD) | < 5% | 5 - 15% | < 15% |
| Susceptibility to Matrix Effects | Low | Moderate | High |
Table 2: Comparison of Recovery Study Parameters
| Parameter | This compound (Internal Standard) | Structural Analog IS (e.g., 2,4-Dichlorophenol) | External Standard Method |
| Mean Recovery (%) | 90 - 110% | 80 - 120% | 70 - 130% |
| Precision (%RSD) | < 10% | 10 - 20% | < 20% |
| Correction for Analyte Loss | High | Partial | None |
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. Below are the protocols for conducting linearity and recovery studies.
Linearity Study Protocol
Objective: To assess the linear relationship between the concentration of 2-methylphenol and the instrumental response over a defined range.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2-methylphenol in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards at a minimum of five different concentration levels.
-
-
Addition of Internal Standard:
-
Spike each calibration standard with a constant, known concentration of this compound.
-
-
Instrumental Analysis:
-
Analyze the spiked calibration standards using a validated Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
-
Data Analysis:
-
For each concentration level, determine the peak area ratio of 2-methylphenol to this compound.
-
Plot the peak area ratio against the corresponding concentration of 2-methylphenol.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the calibration curve.
-
Recovery Study Protocol
Objective: To evaluate the efficiency of the extraction procedure by determining the percentage of 2-methylphenol recovered from a sample matrix.
Methodology:
-
Sample Preparation:
-
Select a representative blank matrix (e.g., plasma, water, soil extract) that is free of 2-methylphenol.
-
-
Spiking:
-
Spike a known amount of 2-methylphenol into the blank matrix at three different concentration levels (low, medium, and high).
-
Add a constant, known concentration of this compound to each spiked sample.
-
-
Sample Extraction:
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
-
Instrumental Analysis:
-
Analyze the extracted samples using the validated GC-MS or LC-MS method.
-
-
Data Analysis:
-
Calculate the concentration of 2-methylphenol in the extracted samples using the calibration curve generated in the linearity study.
-
Determine the percentage recovery by comparing the measured concentration to the known spiked concentration using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Visualizing the Workflow
The following diagrams illustrate the logical relationships and workflows described in the experimental protocols.
Workflow for a Linearity Study
Workflow for a Recovery Study
Logical Relationship for Quantification
References
Harnessing Precision: A Guide to the Superior Performance of 2-(Methyl-d3)phenol in Cresol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of cresols—compounds of significant interest in clinical diagnostics, environmental monitoring, and pharmaceutical research—achieving the highest levels of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methods for cresol quantification, highlighting the distinct advantages of employing 2-(Methyl-d3)phenol as a stable isotope-labeled internal standard. The use of such standards is widely regarded as the gold standard in quantitative mass spectrometry, offering unparalleled reliability, particularly in complex biological matrices.[1]
Stable isotope-labeled internal standards, such as this compound, are ideal for quantitative mass spectrometry methods.[2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects.[1][3] This crucial characteristic allows them to effectively compensate for variations in sample preparation, injection volume, and instrument response, thus minimizing measurement errors that can arise from ion suppression or enhancement.[4]
Comparative Analysis of Analytical Methods
The choice of an internal standard is a critical factor that can significantly influence the outcome of cresol analysis. The following table summarizes the performance of a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for p-cresol quantification, comparing the use of a deuterated internal standard, a non-deuterated structural analog, and analysis without an internal standard.
| Performance Parameter | Method with this compound (IS) | Method with 2-chlorophenol (IS) | Method without Internal Standard |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 1.0 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 80-120% |
As the data indicates, the incorporation of this compound as an internal standard yields superior linearity, lower detection and quantification limits, and enhanced precision and accuracy.
Experimental Protocols
Quantification of Total p-Cresol in Human Plasma using LC-MS/MS
This protocol details a validated method for the reliable quantification of total p-cresol in human plasma, incorporating this compound as the internal standard.
1. Sample Preparation
-
Enzymatic Hydrolysis: To accurately assess the total p-cresol burden, it is crucial to first convert the conjugated forms of p-cresol (p-cresyl sulfate and p-cresyl glucuronide) back to their free form.
-
To 100 µL of plasma, add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate the mixture at 37°C for 18 hours.
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile containing the internal standard (this compound at 5 µg/mL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program: A linear gradient from 10% to 90% B over 2.5 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
p-Cresol: Precursor ion (m/z) 107.1 -> Product ion (m/z) 92.1
-
This compound (IS): Precursor ion (m/z) 110.1 -> Product ion (m/z) 95.1
-
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying logic for using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of total p-cresol in plasma.
Caption: Logical comparison of analysis with and without a deuterated internal standard.
References
A Comparative Guide to Cross-Validation of Analytical Methods Utilizing 2-(Methyl-d3)phenol
For researchers, scientists, and professionals in drug development, the integrity and consistency of analytical data are paramount. Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and reproducible results across different laboratories, instruments, or even different analytical techniques.[1] This guide provides a comprehensive comparison of common analytical methods where 2-(Methyl-d3)phenol serves as an invaluable internal standard, supported by typical performance data and detailed experimental protocols.
The Role of this compound in Analytical Method Validation
This compound, a deuterated analog of 2-methylphenol (o-cresol), is an ideal internal standard for the quantification of phenols and related compounds. The use of stable isotope-labeled standards, such as deuterated compounds, is considered the gold standard in quantitative mass spectrometry.[2] This is because they are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatography.[2] This co-elution is a significant advantage as it allows for the correction of variations in extraction efficiency, injection volume, and instrument response, leading to more accurate and precise measurements.[2]
Cross-Validation: Ensuring Inter-Laboratory and Inter-Method Consistency
Cross-validation is the process of comparing the results from at least two different analytical methods or from the same method used in different laboratories to determine if the data are comparable.[3] This is crucial when data from different sources are combined in a single study or regulatory submission. The key performance parameters evaluated during cross-validation include accuracy, precision (repeatability and reproducibility), linearity, specificity, and the limits of detection (LOD) and quantitation (LOQ).
The workflow for cross-validating analytical methods typically involves the analysis of the same set of quality control samples or incurred samples by both methods or laboratories being compared.
References
Safety Operating Guide
Proper Disposal of 2-(Methyl-d3)phenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Methyl-d3)phenol, a compound requiring careful handling due to its hazardous properties. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
This compound is classified as a hazardous substance, toxic if ingested, inhaled, or in contact with skin.[1] It is known to cause severe skin burns, and eye damage, and is suspected of causing genetic defects.[1] Furthermore, this compound poses a significant threat to aquatic life with long-lasting effects.[1] Adherence to the following disposal protocol is critical for mitigating these risks.
Hazard and Safety Data Summary
For quick reference, the table below summarizes the key hazard information and physical properties of similar phenolic compounds. This data underscores the need for cautious handling and adherence to prescribed disposal methods.
| Property | Data |
| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects. |
| Physical State | Solid |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side-shields, protective clothing, and a full-face respirator with appropriate cartridges if ventilation is inadequate. Work should be performed in a laboratory fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in accordance with federal, state, and local environmental regulations. Do not dispose of this chemical down the drain or in regular trash.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling, ensure you are wearing the appropriate PPE, including but not limited to chemical-resistant gloves, a lab coat, and safety goggles.
-
All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or fumes.
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper or disposable labware, in a designated, compatible, and clearly labeled hazardous waste container. The container must have a tightly fitting screw cap.
-
Contaminated Solutions: If this compound is in a solution, it must be stored in a compatible, leak-proof container, also clearly labeled as hazardous waste.
-
Empty Containers: Original containers of this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
3. Labeling of Hazardous Waste:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Include the date when the waste was first added to the container and the name of the responsible individual.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated. The container should be stored in secondary containment to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the waste container.
-
Follow all institutional procedures for waste manifest documentation and pickup.
6. Spill Management:
-
In the event of a small spill, secure and ventilate the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material.
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 2-(Methyl-d3)phenol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for 2-(Methyl-d3)phenol, focusing on operational and disposal plans. The following procedural guidance is based on the safety data for the structurally analogous compound, 2-methylphenol (o-cresol), due to the limited availability of specific data for the deuterated form. The substitution of hydrogen with deuterium is not expected to significantly alter the chemical hazards of the molecule.
Hazard Summary: 2-Methylphenol is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times and be equipped with side shields to protect against splashes.[2][3] |
| Face Shield | Required when there is a significant risk of splashing, such as during bulk handling or dissolution. To be worn over safety goggles.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard, fully-buttoned lab coat should be worn to protect against minor spills and contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary in case of insufficient ventilation or when handling the solid compound to avoid inhalation of dust particles. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.
2. Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, vapor, mist, or gas.
-
Wash hands thoroughly after handling.
-
Given that deuterated compounds can be hygroscopic, handle in a dry environment and store in a tightly sealed container, potentially under an inert atmosphere.
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
-
Keep the container tightly closed.
-
Protect from light and air.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection and Labeling |
| Solid Waste | Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste | Solutions containing this compound should be collected in a designated, sealed, and shatter-proof container for hazardous liquid waste. The container must be clearly labeled with the full chemical name and associated hazards. |
| Contaminated Materials | All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste in a designated, sealed container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container label should be defaced before disposal, or the container should be disposed of as hazardous waste. Consult your institution's EHS for specific procedures. |
General Disposal Procedure:
-
Collect all waste in appropriately labeled and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for collection and disposal through your institution's certified hazardous waste management service.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
